1,1,1-trifluoro-N,N-dimethylmethanesulfonamide
Description
Properties
IUPAC Name |
1,1,1-trifluoro-N,N-dimethylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO2S/c1-7(2)10(8,9)3(4,5)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIWUFBWQIELGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182325 | |
| Record name | N,N-Dimethyltrifluoromethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28048-17-1 | |
| Record name | AI 3-10742 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028048171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyltrifluoromethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-trifluoromethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (DMTMSA), a fluorinated sulfonamide with growing interest in various scientific fields, including materials science and as a potential scaffold in medicinal chemistry. This document consolidates available data on its physical and chemical characteristics, synthesis, and spectroscopic properties. It also explores the broader context of trifluoromethanesulfonamides in drug discovery, presenting a representative signaling pathway to illustrate their potential as kinase inhibitors. Detailed experimental protocols and data are presented to support researchers in their work with this compound.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature. The trifluoromethyl group significantly influences its physical and chemical properties, imparting high polarity and thermal stability.
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 28048-17-1 | --INVALID-LINK-- |
| Molecular Formula | C₃H₆F₃NO₂S | --INVALID-LINK-- |
| Molecular Weight | 177.15 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to Light yellow clear liquid | --INVALID-LINK-- |
| Boiling Point | 42 °C at 12 mmHg | --INVALID-LINK-- |
Computed Properties
| Property | Value | Reference |
| XLogP3 | 0.7 | --INVALID-LINK-- |
| Topological Polar Surface Area | 45.8 Ų | --INVALID-LINK-- |
| Complexity | 199 | --INVALID-LINK-- |
| Refractive Index | 1.39 (20/D) | --INVALID-LINK-- |
Synthesis and Reactivity
The synthesis of this compound can be achieved through a safe and scalable method, highlighting its accessibility for research and potential industrial applications.
Synthetic Workflow
The general approach to synthesizing N,N-disubstituted trifluoromethanesulfonamides involves the reaction of trifluoromethanesulfonyl chloride with a secondary amine.
Experimental Protocol: Synthesis of this compound
A detailed, scalable synthetic protocol has been described in the literature, emphasizing safety and efficiency.[1] The following is a representative procedure based on this work.
Materials:
-
Trifluoromethanesulfonyl chloride (TfCl)
-
Aqueous dimethylamine solution (e.g., 40 wt. %)
-
Deionized water
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
A reaction vessel equipped with a magnetic stirrer and an addition funnel is charged with a cooled (0 °C) aqueous solution of dimethylamine.
-
Trifluoromethanesulfonyl chloride is added dropwise to the stirred dimethylamine solution while maintaining the temperature at or below 5 °C using an ice bath. The reaction is exothermic, and careful control of the addition rate is crucial.
-
After the addition is complete, the reaction mixture is allowed to stir at 0-5 °C for an additional 1-2 hours to ensure complete reaction.
-
The reaction mixture is then transferred to a separatory funnel. The organic layer, containing the product, is separated.
-
The aqueous layer is extracted with diethyl ether (or another suitable organic solvent) to recover any dissolved product.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by distillation under reduced pressure to afford this compound as a clear liquid.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and purity assessment of this compound.
| Spectroscopy Type | Expected Chemical Shifts / Peaks |
| ¹H NMR | A singlet corresponding to the two methyl groups (N-(CH₃)₂), expected in the range of 2.8-3.2 ppm. |
| ¹³C NMR | A quartet for the trifluoromethyl carbon (CF₃) due to coupling with fluorine, and a singlet for the methyl carbons (N-(CH₃)₂). |
| ¹⁹F NMR | A singlet for the trifluoromethyl group (CF₃), typically observed in the range of -70 to -80 ppm relative to CFCl₃. |
| IR Spectroscopy | Characteristic strong absorption bands for S=O stretching (around 1350-1380 cm⁻¹ and 1150-1180 cm⁻¹), C-F stretching (around 1100-1250 cm⁻¹), and C-N stretching. |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 177.01, along with characteristic fragmentation patterns. |
Chemical Reactivity and Hazards
This compound is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage. It may also cause an allergic skin reaction. Appropriate personal protective equipment should be used when handling this compound.
The trifluoromethyl group is a strong electron-withdrawing group, which makes the sulfur atom of the sulfonamide susceptible to nucleophilic attack. However, the N,N-dimethyl substitution provides steric hindrance around the nitrogen atom.
Applications in Drug Discovery and Materials Science
The trifluoromethanesulfonyl group is a key pharmacophore in a number of biologically active molecules. Its high electronegativity and lipophilicity can improve the metabolic stability, bioavailability, and binding affinity of drug candidates. Sulfonamides, in general, are a well-established class of compounds with a broad range of therapeutic applications, including antibacterial, antiviral, and anticancer agents. Many of these activities stem from their ability to act as enzyme inhibitors, particularly targeting kinases.
In materials science, related fluorinated sulfonamides are being explored as stable electrolytes in high-energy-density batteries due to their high electrochemical stability and ionic conductivity.[1]
Representative Signaling Pathway: TGF-β/SMAD Pathway
While there is no specific signaling pathway documented for this compound, the broader class of sulfonamides has been extensively studied as inhibitors of various protein kinases. The Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis, is a common target for small molecule kinase inhibitors in cancer therapy. The following diagram illustrates a simplified representation of this pathway, which could be a potential target for novel sulfonamide-based inhibitors.
This pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TBRII), which then recruits and phosphorylates the type I receptor (TBRI). The activated TBRI, a serine/threonine kinase, phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (Co-SMAD), SMAD4. This complex translocates into the nucleus, where it regulates the transcription of target genes involved in cellular responses. Small molecule inhibitors targeting the kinase activity of TBRI can block this entire downstream signaling cascade, making it an attractive strategy for therapeutic intervention.
Conclusion
This compound is a versatile chemical with well-defined physical and chemical properties. Its straightforward and scalable synthesis makes it readily accessible for a variety of applications. While its direct biological activity is not yet extensively documented, the established importance of the trifluoromethanesulfonamide scaffold in medicinal chemistry, particularly as kinase inhibitors, suggests significant potential for this compound in drug discovery and development. Further research into its biological effects and applications in materials science is warranted. This guide provides a foundational resource for scientists and researchers working with this promising compound.
References
In-Depth Technical Guide: 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (CAS Number: 28048-17-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide, a fluorinated organic compound with potential applications in various scientific fields, including drug discovery and materials science. This document consolidates available data on its chemical and physical properties, synthesis, and safety information.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 28048-17-1 | [2][3] |
| Molecular Formula | C₃H₆F₃NO₂S | [2][3] |
| Molecular Weight | 177.14 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 42 °C at 12 mmHg | |
| Purity (by GC) | >98.0% | [1] |
| Storage Temperature | Room temperature (recommended in a cool, dark place, <15°C) | |
| Sensitivity | Air sensitive, store under inert gas |
Synthesis
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, the most plausible synthetic route involves the reaction of trifluoromethanesulfonyl chloride with dimethylamine. This reaction is a standard method for the formation of sulfonamides.[2]
The precursor, trifluoromethanesulfonyl chloride, can be synthesized from trifluoromethanesulfonic acid by reacting it with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide.[4]
A general experimental workflow for the synthesis of sulfonamides from a sulfonyl chloride and an amine is depicted in the following diagram.
Caption: General workflow for the synthesis of sulfonamides.
Spectral Data
-
¹H NMR: A singlet corresponding to the six protons of the two methyl groups.
-
¹³C NMR: Resonances for the methyl carbons and the trifluoromethyl carbon.
-
¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: Characteristic absorption bands for S=O stretching, C-N stretching, and C-F bonds.
-
Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns.
Applications in Drug Development and Medicinal Chemistry
The triflamide (CF₃SO₂NHR) and triflimide (CF₃SO₂)₂NH moieties are of significant interest in medicinal chemistry due to their unique physicochemical properties.[5][6] These groups can enhance the lipophilicity, metabolic stability, and biological activity of drug candidates.[5][7]
While specific applications of this compound in drug development are not widely reported, N,N-disubstituted sulfonamides, in general, are a well-established class of compounds in medicinal chemistry.[8] They are often used as bioisosteres of other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[8]
The introduction of a trifluoromethyl group can further enhance these properties. The logical relationship for considering such a scaffold in drug design is outlined below.
Caption: Rationale for using trifluoromethylated sulfonamides in drug design.
Safety Information
This compound is classified as a flammable liquid and vapor.[2] It is also reported to cause skin and serious eye irritation.[2] The GHS hazard statements associated with this compound are summarized in the table below.
| Hazard Statement | Description | Source(s) |
| H226 | Flammable liquid and vapor | [2] |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
Standard precautionary measures for handling flammable and irritant chemicals should be strictly followed. This includes working in a well-ventilated area, using appropriate personal protective equipment (gloves, safety glasses), and avoiding sources of ignition.
References
- 1. This compound | 28048-17-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | C3H6F3NO2S | CID 179504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. Trifluoromethanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. Triflamides and Triflimides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triflamides and Triflimides: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (TFDMS). While a specific, publicly available experimental determination of its three-dimensional structure through techniques such as X-ray crystallography or gas-phase electron diffraction has not been identified in a thorough review of scientific literature, this document compiles essential identification information, computed structural data, and generalized experimental protocols relevant to its characterization. This guide serves as a foundational resource for researchers working with this compound, offering insights into its molecular architecture and the methodologies that can be applied to further elucidate its precise structural parameters.
Introduction
This compound, a fluorinated sulfonamide, is a compound of interest in various chemical and pharmaceutical research domains. Its unique combination of a trifluoromethyl group, a sulfonyl moiety, and dimethylamino functionality imparts specific electronic and steric properties that can influence its reactivity, stability, and biological activity. An accurate understanding of its molecular structure is paramount for predicting its behavior in chemical reactions, its interaction with biological targets, and for the rational design of new molecules in drug development.
This guide summarizes the known identifying and computed structural properties of TFDMS. Furthermore, it outlines standardized experimental protocols for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, which are the primary techniques for determining the molecular structure of small organic compounds.
Molecular Identification
A summary of the key identifiers for this compound is presented in Table 1.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 28048-17-1 | [1][2] |
| Chemical Formula | C₃H₆F₃NO₂S | [1][2] |
| Molecular Weight | 177.15 g/mol | [1][3] |
| SMILES | CN(C)S(=O)(=O)C(F)(F)F | [1] |
| InChIKey | GSIWUFBWQIELGP-UHFFFAOYSA-N | [1] |
Computed Molecular Structure
In the absence of experimental crystallographic data, computational chemistry provides valuable insights into the likely geometry of TFDMS. The connectivity of the atoms is depicted in the following diagram, generated from its known chemical formula and IUPAC name.
Public databases such as PubChem provide computed geometric parameters, including bond lengths, bond angles, and dihedral angles, derived from computational models. While these are theoretical values, they offer a reasonable approximation of the molecule's three-dimensional shape. A summary of these computed properties is presented in Table 2.
| Property | Value | Source |
| XLogP3 | 0.7 | [1] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Exact Mass | 177.00713409 Da | [1] |
| Monoisotopic Mass | 177.00713409 Da | [1] |
| Topological Polar Surface Area | 45.8 Ų | [1] |
| Heavy Atom Count | 8 | [1] |
Experimental Protocols for Structural Elucidation
While specific experimental data for TFDMS is not available, this section provides detailed, generalized methodologies for key experiments that would be employed for its structural characterization.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Methodology:
-
Crystal Growth: High-quality single crystals of TFDMS would first need to be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents). Vapor diffusion or slow cooling techniques can also be employed.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield precise atomic coordinates, bond lengths, bond angles, and thermal parameters.
The logical workflow for this process is illustrated in the following diagram:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, allowing for the determination of its connectivity and conformation in solution.
Methodology:
-
Sample Preparation: A small amount of purified TFDMS (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. A series of radiofrequency pulses are applied, and the resulting signals (free induction decay) are detected.
-
Spectral Analysis:
-
¹H NMR: Would provide information on the number of different types of protons and their connectivity. For TFDMS, a singlet corresponding to the six equivalent protons of the two methyl groups would be expected.
-
¹³C NMR: Would show signals for the different carbon atoms. The carbon of the trifluoromethyl group would likely appear as a quartet due to coupling with the three fluorine atoms. The two equivalent methyl carbons would appear as a single peak.
-
¹⁹F NMR: This would be a crucial experiment, likely showing a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be used to establish correlations between different nuclei and confirm the connectivity of the molecule.
-
The logical relationship between the different NMR experiments in structural elucidation is shown below:
Conclusion
This technical guide has synthesized the available information regarding the molecular structure of this compound. While a definitive experimental structure is not yet publicly documented, the provided identifiers and computed data offer a solid foundation for researchers. The detailed, albeit generalized, experimental protocols for X-ray crystallography and NMR spectroscopy outline the necessary steps to obtain precise structural data. It is anticipated that future research will provide experimental validation of the computed structural parameters, further enhancing our understanding of this important fluorinated sulfonamide.
References
- 1. This compound | C3H6F3NO2S | CID 179504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide | C3H3F6NO4S2 | CID 59256915 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide, a fluorinated sulfonamide with applications in various fields, including as a solvent for high-energy-density battery applications. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data to support researchers in the replication and optimization of this synthesis.
Introduction
This compound, also known as N,N-dimethyltrifluoromethanesulfonamide (DMTMSA), is a valuable compound due to the unique properties conferred by the trifluoromethyl group. The synthesis of this and other triflamides is of significant interest. The most direct and scalable approach involves the reaction of trifluoromethanesulfonyl chloride with dimethylamine. This guide will focus on a recently developed, safe, and scalable method for this synthesis.
Synthesis Pathway
The primary route for the synthesis of this compound involves a nucleophilic substitution reaction between trifluoromethanesulfonyl chloride and dimethylamine. The reaction is typically carried out in an aqueous medium with cooling to control the exothermic nature of the reaction.
Experimental Protocols
Synthesis of Trifluoromethanesulfonyl Chloride
A common precursor for the main reaction is trifluoromethanesulfonyl chloride. A representative synthesis is provided below.
Procedure:
-
To a reactor equipped with a thermometer, distillation apparatus, and mechanical stirrer, add trifluoromethanesulfonic acid (1.0 mol).
-
Under an ice bath, slowly add thionyl chloride (6.0 mol).
-
Add a catalytic amount of N,N-dimethylformamide (0.1 mol).[1]
-
Slowly warm the mixture to room temperature and stir for 30 minutes.
-
Heat the reaction mixture to 40°C and continue stirring for 12 hours.[1]
-
After cooling to room temperature, the product is isolated by vacuum distillation.[1]
Synthesis of this compound
The following protocol is adapted from a safe and scalable synthesis.[2]
Materials:
-
Trifluoromethanesulfonyl chloride
-
Aqueous dimethylamine solution (e.g., 40 wt. %)
-
Water
-
Ice
Equipment:
-
Round-bottom flask or jacketed reactor
-
Mechanical stirrer
-
Addition funnel
-
Thermometer or temperature probe
Procedure:
-
Charge the reaction vessel with an aqueous solution of dimethylamine.
-
Cool the vessel to 0°C using an ice bath.
-
Slowly add trifluoromethanesulfonyl chloride to the stirred dimethylamine solution via the addition funnel, maintaining the temperature at or below 5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for several hours.
-
Upon completion, the reaction mixture is worked up. This typically involves separation of the organic layer, washing with water and brine, drying over an anhydrous salt (e.g., MgSO₄), and removal of the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by distillation.
References
Scalable manufacturing process for 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide
An In-depth Technical Guide to the Scalable Manufacturing of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a scalable manufacturing process for this compound (DMTMSA). The information compiled is based on published synthetic methodologies, with a focus on scalability, safety, and efficiency.
Introduction
This compound, also known as N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA), is a fluorinated sulfonamide that has garnered interest in various chemical applications, including as a solvent for high energy density batteries. Its unique properties necessitate a robust and scalable synthetic process for its production. This guide outlines such a process, emphasizing a recently developed methodology that is both safe and efficient for large-scale synthesis.
Synthesis Pathway
The primary synthetic route to this compound involves the reaction of trifluoromethanesulfonyl chloride with dimethylamine. This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.
Quantitative Process Data
The following table summarizes key quantitative data from a reported scalable synthesis of DMTMSA.[1][2]
| Parameter | Value | Notes |
| Scale | Up to 155 g per batch | Demonstrates scalability of the process. |
| Yield | 92% | High yield indicates an efficient conversion. |
| Process Mass Intensity (PMI) | 9.1 | A low PMI signifies a green and mass-efficient process. |
| Solvent | Water | Use of water as a solvent enhances safety and reduces environmental impact. |
| Cooling | Ice bath | Simple and accessible cooling method. |
| Byproduct Management | 93% recovery of excess dimethylamine | Recovered dimethylamine can be recycled, reducing waste. |
Experimental Protocol: Scalable Synthesis
The following is a detailed experimental protocol for the synthesis of this compound, based on a safe and scalable methodology.[1][2]
Materials and Equipment:
-
Trifluoromethanesulfonyl chloride (CF3SO2Cl)
-
Aqueous dimethylamine solution (e.g., 40 wt. % in water)
-
Water (deionized)
-
Large reaction vessel equipped with a mechanical stirrer, a temperature probe, and an addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Short-path distillation apparatus (for recovery of excess dimethylamine)
Procedure:
-
Reaction Setup:
-
Charge the reaction vessel with an aqueous solution of dimethylamine.
-
Cool the vessel to 0-5 °C using an ice bath.
-
Begin vigorous stirring.
-
-
Addition of Trifluoromethanesulfonyl Chloride:
-
Slowly add trifluoromethanesulfonyl chloride to the cooled dimethylamine solution via the addition funnel over a period of 1-2 hours.
-
Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.
-
The reaction can be monitored by TLC or GC-MS to ensure completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Allow the layers to separate. The product, this compound, will form a distinct organic layer.
-
Separate the organic layer.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation to obtain high-purity this compound.
-
-
Recovery of Excess Dimethylamine:
Experimental Workflow
The following diagram illustrates the general workflow for the scalable synthesis of this compound.
Safety Considerations
-
Trifluoromethanesulfonyl chloride is corrosive and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dimethylamine is a flammable and corrosive gas/liquid with a strong odor. Handle in a well-ventilated area.
-
The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Conclusion
The described process for the synthesis of this compound offers a scalable, safe, and efficient route to this valuable compound. The use of water as a solvent, coupled with high yields and the ability to recycle excess reagents, makes this a green and economically viable manufacturing process suitable for industrial applications.[1][2]
References
An In-depth Technical Guide to 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identification and Physical Properties
1,1,1-trifluoro-N,N-dimethylmethanesulfonamide is a fluorinated organic compound. Its basic chemical and physical properties are summarized in the table below. This data is primarily computed and aggregated from various chemical databases.[1]
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | N,N-Dimethyltrifluoromethanesulfonamide |
| CAS Number | 28048-17-1 |
| Molecular Formula | C₃H₆F₃NO₂S |
| Molecular Weight | 177.15 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Purity | >98.0% (GC) |
| InChI | InChI=1S/C3H6F3NO2S/c1-7(2)10(8,9)3(4,5)6/h1-2H3 |
| InChIKey | GSIWUFBWQIELGP-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)C(F)(F)F |
Hazard Identification and Safety Data
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for the hazardous properties of chemicals. The GHS classification for this compound, as aggregated from multiple sources, is presented below.[1][2] It is important to note that some suppliers' safety data sheets indicate that toxicological data is unavailable for certain endpoints.[3]
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | Flame | Warning |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Exclamation Mark | Warning |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Exclamation Mark | Warning |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Exclamation Mark | Warning |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Exclamation Mark | Warning |
Precautionary Statements:
A comprehensive list of precautionary statements is provided by chemical suppliers.[2][3][4][5] Key precautions include:
-
Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools. Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[2][3]
-
Response: If on skin (or hair), take off immediately all contaminated clothing and rinse skin with water. If in eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor.[2][3][5]
-
Storage: Store in a well-ventilated place. Keep cool. Keep container tightly closed.[2][4]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[2][4]
Experimental Protocols
A core requirement of this technical guide was to provide detailed methodologies for key experiments. However, a thorough search of scientific literature and public databases did not yield specific experimental protocols for the determination of the physicochemical and toxicological properties of this compound.
Generally, such data is obtained through standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance:
-
Acute Oral Toxicity would typically be determined using OECD Test Guideline 420, 423, or 425.
-
Skin Irritation would be assessed following OECD Test Guideline 404.
-
Eye Irritation would be evaluated using OECD Test Guideline 405.
-
Flammability of liquids is determined using methods like the Pensky-Martens closed-cup tester (ASTM D93).
Without access to the specific study reports for this compound, it is not possible to provide the exact methodologies used.
Reactivity Profile
Detailed reactivity studies for this compound are not widely available. However, information on the general class of trifluoromethanesulfonamides suggests that the triflyl (CF₃SO₂) group is a very strong electron-withdrawing substituent.[6] This high electrophilicity can influence the reactivity of the molecule. Trifluoromethanesulfonamides can undergo various reactions, including N-halogenation and N-alkylation.[7] They have been used in organic synthesis as reagents, catalysts, and additives.[6] The specific reactivity of the N,N-dimethylated form will be influenced by the presence of the two methyl groups on the nitrogen atom.
Synthesis
While a detailed, step-by-step protocol for the industrial synthesis of this compound is not publicly available, the synthesis of N,N-dialkylsulfonamides can generally be achieved by reacting the corresponding sulfonyl chloride with a secondary amine. In this case, trifluoromethanesulfonyl chloride would be reacted with dimethylamine.
A generalized reaction is as follows: CF₃SO₂Cl + 2(CH₃)₂NH → CF₃SO₂N(CH₃)₂ + (CH₃)₂NH₂Cl
The reaction would typically be carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid formed. Purification would likely involve extraction and distillation.
Biological Signaling Pathways
A comprehensive search of the scientific literature, including databases such as PubMed and PubChem, did not reveal any studies linking this compound to any specific biological signaling pathways. Its primary applications appear to be in synthetic chemistry and potentially as a solvent or additive in materials science, such as in battery electrolytes.[2] There is no evidence to suggest it has been investigated for its effects on biological systems in the context of drug development.
Visualizations
Logical Relationship of GHS Hazards
References
- 1. This compound | C3H6F3NO2S | CID 179504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 28048-17-1 | TCI AMERICA [tcichemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound | 28048-17-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. angenechemical.com [angenechemical.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of Trifluoromethanesulfonamide and its derivatives_Chemicalbook [chemicalbook.com]
Physical and chemical properties of N,N-Dimethyltrifluoromethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyltrifluoromethanesulfonamide, a fluorinated sulfonamide, is a compound of growing interest in various scientific fields, particularly in the development of advanced electrolyte systems for next-generation batteries. Its unique combination of high thermal and electrochemical stability, along with its flame-retardant properties, makes it a promising candidate for applications demanding robust and safe materials. This technical guide provides a comprehensive overview of the core physical and chemical properties of N,N-Dimethyltrifluoromethanesulfonamide, including detailed spectral data and experimental protocols for its synthesis, purification, and analysis.
Physical Properties
N,N-Dimethyltrifluoromethanesulfonamide is a colorless to light yellow liquid at room temperature. A summary of its key physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₆F₃NO₂S | - |
| Molecular Weight | 177.15 g/mol | - |
| Boiling Point | 42 °C at 12 mmHg | [1] |
| Specific Gravity | 1.39 (20/20 °C) | [1] |
| Melting Point | 42-45 °C | [2] |
| Density | 1.374 g/cm³ | [2] |
| pKa | -7.81 ± 0.40 | [2] |
Chemical Properties
Solubility
Stability and Reactivity
N,N-Dimethyltrifluoromethanesulfonamide is recognized for its high thermal and electrochemical stability, which is a key attribute for its application in electrolytes.[3][4] The trifluoromethyl group enhances the compound's stability. While specific data on its reactivity with strong acids and bases is not extensively detailed in the available literature, sulfonamides, in general, can undergo hydrolysis under acidic or basic conditions, although the conditions required can be harsh. The electron-withdrawing nature of the trifluoromethyl group may influence the reactivity of the S-N bond.
Spectral Data
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of N,N-Dimethyltrifluoromethanesulfonamide.
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups attached to the nitrogen atom. The chemical shift of this singlet would be influenced by the electron-withdrawing trifluoromethanesulfonyl group.
¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl carbons and the quaternary carbon of the trifluoromethyl group. The chemical shift of the trifluoromethyl carbon is characteristically found in a specific region of the spectrum.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this peak is a key identifier for the CF₃ group.
Detailed, experimentally obtained NMR spectra with peak assignments were not available in the public domain at the time of this review.
Infrared (IR) Spectroscopy
The infrared spectrum of N,N-Dimethyltrifluoromethanesulfonamide will display characteristic absorption bands corresponding to its functional groups. Key expected vibrational modes include:
-
S=O stretching: Strong asymmetric and symmetric stretching bands for the sulfonyl group.
-
C-F stretching: Strong absorption bands characteristic of the trifluoromethyl group.
-
C-N stretching: A band corresponding to the stretching of the carbon-nitrogen bond.
-
C-H stretching and bending: Absorptions for the methyl groups.
A detailed, experimentally obtained IR spectrum with peak assignments was not available in the public domain at the time of this review.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For N,N-Dimethyltrifluoromethanesulfonamide, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the C-S bond. The presence of the CF₃ group will also lead to characteristic fragmentation patterns.
A detailed, experimentally obtained mass spectrum with fragmentation analysis was not available in the public domain at the time of this review.
Experimental Protocols
Synthesis of N,N-Dimethyltrifluoromethanesulfonamide
A safe and scalable synthesis procedure has been described, which avoids the need for specialized glassware and uses water as the solvent.[3]
Workflow for the Synthesis of N,N-Dimethyltrifluoromethanesulfonamide
Caption: General workflow for the synthesis of N,N-Dimethyltrifluoromethanesulfonamide.
Detailed Protocol:
-
Reaction Setup: A three-neck flask is charged with a 40% w/w aqueous solution of dimethylamine. The flask is cooled in an ice bath.
-
Addition: Triflic anhydride is added dropwise to the cooled dimethylamine solution with vigorous stirring. The temperature should be carefully monitored and maintained.
-
Reaction: After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion.
-
Work-up: The reaction mixture is then subjected to a standard work-up procedure, which may include extraction with a suitable organic solvent, washing of the organic layer to remove impurities, and drying over an anhydrous salt.
-
Purification: The crude product can be purified by distillation. Excess dimethylamine can be recovered from the aqueous layer via a simple short-path distillation.[3]
Purification
Vacuum Distillation: For purification of the final product, vacuum distillation is a suitable method, especially given its boiling point at reduced pressure.
Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Sample Charging: Charge the distillation flask with the crude N,N-Dimethyltrifluoromethanesulfonamide.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of N,N-Dimethyltrifluoromethanesulfonamide and identifying any potential impurities.
General GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume of the prepared sample into the GC.
-
Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the separation of the main component from any impurities.
-
Mass Spectrometric Detection: The mass spectrometer should be operated in electron ionization (EI) mode to generate a fragmentation pattern for identification.
NMR Spectroscopy:
Sample Preparation for NMR:
-
Dissolution: Dissolve a small amount of the purified N,N-Dimethyltrifluoromethanesulfonamide in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a clean NMR tube.
-
Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using a spectrometer with appropriate parameters.
Safety and Handling
N,N-Dimethyltrifluoromethanesulfonamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a flammable liquid and vapor.[1] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications
The primary application of N,N-Dimethyltrifluoromethanesulfonamide currently being explored is as a co-solvent or additive in electrolytes for high-energy-density batteries, such as lithium-metal batteries.[3][4] Its properties contribute to improved safety and performance of these electrochemical devices. It is also used as a highly flame-resistant solvent in other electrochemical cells and capacitors.[5]
Conclusion
N,N-Dimethyltrifluoromethanesulfonamide is a specialty chemical with significant potential, particularly in the field of energy storage. This guide provides a foundational understanding of its physical and chemical properties. Further research to generate a complete and publicly available dataset of its spectral and solubility characteristics would be highly beneficial for the scientific community and would accelerate its adoption in various applications.
References
An In-depth Technical Guide to 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide: Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and reactivity of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (DMTMSA), a fluorinated sulfonamide of growing interest in various chemical applications, including as a solvent in high-energy density batteries. This document consolidates available data on its physicochemical properties, stability, and reactivity, along with detailed experimental protocols and logical diagrams to facilitate its use in research and development.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₆F₃NO₂S | [2][3] |
| Molecular Weight | 177.15 g/mol | [2][3] |
| CAS Number | 28048-17-1 | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Melting Point | 42-45 °C | [4] |
| Boiling Point | 42.5 °C at 12 Torr | [4] |
| Density | 1.374 g/cm³ | [4] |
| pKa (Predicted) | -7.81 ± 0.70 | [4] |
| InChIKey | GSIWUFBWQIELGP-UHFFFAOYSA-N | [2][3] |
| SMILES | CN(C)S(=O)(=O)C(F)(F)F | [2][3] |
Stability Profile
While specific quantitative data on the thermal and hydrolytic stability of pure this compound is limited in publicly available literature, its stability can be inferred from its applications and the general characteristics of related compounds.
Thermal Stability
No specific thermal decomposition temperature for this compound from thermogravimetric analysis (TGA) has been reported. However, its use as a solvent in high-voltage lithium-ion batteries suggests a high degree of thermal stability.[5] Electrolytes in these applications must withstand elevated temperatures without significant decomposition. General thermal decomposition of related electrolytes can occur at temperatures above 100°C, though this is highly dependent on the specific composition of the electrolyte mixture.[5] A safety data sheet for the compound indicates that thermal decomposition can lead to the release of irritating gases and vapors.
Hydrolytic Stability
The hydrolytic stability of sulfonamides is generally high, particularly under neutral and acidic conditions. The hydrolysis of sulfonamides can be catalyzed by both acid and base.[6][7] The strong electron-withdrawing nature of the trifluoromethyl group in this compound is expected to influence the stability of the S-N bond. While specific kinetic data for the hydrolysis of this compound at different pH values is not available, it is anticipated to be relatively stable in aqueous solutions, especially around neutral pH.
Electrochemical Stability
The application of this compound as a solvent in high-voltage rechargeable batteries indicates a wide electrochemical stability window.[8][9][10] This is a critical property for electrolyte solvents, as they must remain inert at the high and low potentials experienced at the cathode and anode, respectively. The electrochemical stability window for electrolytes containing related bis(trifluoromethanesulfonyl)imide anions can range from 4.1 to 6.1 V.[11]
Reactivity Profile
The reactivity of this compound is dominated by the presence of the highly electron-withdrawing trifluoromethanesulfonyl (triflyl) group. This group significantly influences the nature of the sulfur-nitrogen bond.
General Reactivity
Triflamides, the class of compounds to which this compound belongs, are known for their enhanced reactivity compared to other sulfonamides. The triflyl group acts as a strong activating group, making the sulfur atom highly electrophilic and the triflate anion an excellent leaving group.[12]
Caption: General reactivity pathways of DMTMSA.
Reaction with Nucleophiles
The highly electrophilic sulfur atom in this compound is susceptible to attack by nucleophiles. While specific studies on its reaction with various nucleophiles are not extensively documented, reactions with strong nucleophiles could potentially lead to the cleavage of the S-N bond. For instance, triflamides can react with amines under basic conditions.[1][13]
S-N Bond Cleavage
The S-N bond in triflamides can be cleaved under certain conditions. For example, reductive cleavage of the N-S bond in sulfonamides can be achieved using reducing agents.[14] Homolytic cleavage of the N-S bond in related vinyl triflimides has been demonstrated through triplet-triplet energy transfer.[3][8][15]
Experimental Protocols
Synthesis of this compound
A safe and scalable synthesis of this compound has been reported. The following protocol is adapted from the literature.
Reaction:
CF₃SO₂Cl + 2 (CH₃)₂NH → CF₃SO₂N(CH₃)₂ + (CH₃)₂NH₂Cl
Materials:
-
Trifluoromethanesulfonyl chloride (TfCl)
-
Dimethylamine (in aqueous solution or as a gas)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
A solution of trifluoromethanesulfonyl chloride in dichloromethane is cooled to -78 °C under a nitrogen atmosphere.
-
A solution of dimethylamine and triethylamine in dichloromethane is added dropwise to the cooled solution of trifluoromethanesulfonyl chloride.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction mixture is then washed with water to remove triethylamine hydrochloride and any excess dimethylamine.
-
The organic layer is dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by distillation under reduced pressure to afford pure this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. This compound | C3H6F3NO2S | CID 179504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. N,N-Dimethyltrifluoromethanesulfonamide CAS#: 28048-17-1 [chemicalbook.com]
- 5. boa.unimib.it [boa.unimib.it]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of hydrolysis of NN′-diarylsulphamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N,N-Dimethyltrifluoromethanesulfonamide | 28048-17-1 [chemicalbook.com]
- 11. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reductive Cleavage of C-X or N-S Bonds Catalyzed by Super Organoreductant CBZ6 [organic-chemistry.org]
- 15. Homolytic N-S Bond Cleavage in Vinyl Triflimides Enabled by Triplet-Triplet Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic Data for 1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (TFDMSA), a compound of interest in various chemical and pharmaceutical research areas. This document compiles available spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format. Detailed experimental protocols for the synthesis and characterization of TFDMSA are also included to facilitate replication and further investigation.
Chemical Identity
This compound, also known as N,N-Dimethyltrifluoromethanesulfonamide, is a fluorinated organic compound with the following identifiers:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 28048-17-1 |
| Molecular Formula | C₃H₆F₃NO₂S |
| Molecular Weight | 177.15 g/mol |
| SMILES | CN(C)S(=O)(=O)C(F)(F)F |
| InChI Key | GSIWUFBWQIELGP-UHFFFAOYSA-N |
Spectroscopic Data
This section summarizes the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables present the known ¹H and ¹⁹F NMR spectral data for TFDMSA.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.24 | Singlet | 6H | -N(CH₃)₂ |
Solvent: Acetonitrile-d₃, Spectrometer Frequency: 400 MHz[1]
Table 2: ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm |
| -75.91 |
Solvent: Acetonitrile-d₃, Spectrometer Frequency: 376 MHz[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. While a full spectrum with peak assignments for this compound is not available in the public domain, characteristic absorption bands can be predicted based on its structure.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2950 | C-H | Stretching |
| ~1350 | S=O | Asymmetric Stretch |
| ~1150 | S=O | Symmetric Stretch |
| ~1200-1000 | C-F | Stretching |
| ~750 | C-S | Stretching |
Note: These are predicted values and may differ from experimental results.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data
| Property | Value |
| Molecular Ion (M⁺) | 177.0071 |
| Ionization Mode | Not Reported |
Experimental Protocols
This section details the experimental procedures for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound[1]
Materials:
-
Dimethylamine (2 M solution in THF)
-
Triethylamine
-
Dichloromethane (DCM)
-
Trifluoromethanesulfonic anhydride
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 50 mL of 2 M dimethylamine in THF (0.1 mol), 15 mL of triethylamine (0.108 mol), and 20 mL of DCM.
-
Cool the reaction mixture to -78 °C under a nitrogen atmosphere.
-
Slowly add trifluoromethanesulfonic anhydride to the cooled solution.
-
Allow the reaction to proceed at -78 °C for a specified time, followed by gradual warming to room temperature.
-
Quench the reaction by adding 1 M hydrochloric acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation (boiling point: 115-120 °C at 1 atm) to yield the colorless product.
NMR Spectroscopic Analysis[1]
Instrumentation:
-
400 MHz NMR spectrometer for ¹H NMR
-
376 MHz NMR spectrometer for ¹⁹F NMR
Sample Preparation:
-
Dissolve a small amount of the purified this compound in deuterated acetonitrile (Acetonitrile-d₃).
Data Acquisition:
-
Acquire ¹H and ¹⁹F NMR spectra according to standard instrument protocols.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.
Conclusion
This technical guide has consolidated the available spectroscopic data and experimental protocols for this compound. While key ¹H and ¹⁹F NMR data have been presented along with a reliable synthetic method, a complete spectroscopic profile including experimental ¹³C NMR, detailed IR, and mass spectrometry fragmentation data remains an area for future investigation. The information provided herein serves as a valuable resource for researchers and professionals engaged in work involving this compound.
References
In-Depth Technical Guide to 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-trifluoro-N,N-dimethylmethanesulfonamide, with the IUPAC name This compound , is a fluorinated organic compound of interest for its unique physicochemical properties.[1][2] Its molecular structure, featuring a trifluoromethyl group attached to a sulfonamide moiety, imparts high thermal and chemical stability. While the trifluoromethyl group is a common functional group in medicinal chemistry known to enhance metabolic stability and bioavailability of drug candidates, the primary documented application of this specific compound lies in the field of electrochemistry as a component of electrolytes for high-voltage batteries.[3]
This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, presenting available data in a structured format to support further research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. The data is a combination of experimentally determined values from commercial suppliers and computed properties from publicly available databases.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 28048-17-1 | American Elements[2] |
| Molecular Formula | C₃H₆F₃NO₂S | PubChem[1] |
| Molecular Weight | 177.15 g/mol | PubChem[1] |
| Appearance | Colorless to light yellow liquid | TCI |
| Boiling Point | 42 °C at 12 mmHg | TCI |
| Computed XLogP3-AA | 0.7 | PubChem[1] |
| Computed Topological Polar Surface Area | 45.8 Ų | PubChem[1] |
| Purity | >98.0% (GC) | TCI |
Synthesis
General Experimental Protocol
The following is a generalized protocol based on standard organic synthesis procedures for sulfonamide formation.[4]
Reaction: CF₃SO₂Cl + 2 (CH₃)₂NH → CF₃SO₂N(CH₃)₂ + (CH₃)₂NH₂Cl
Materials:
-
Trifluoromethanesulfonyl chloride
-
Dimethylamine (as a solution in a suitable solvent like THF or as a gas)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine, pyridine) if starting from dimethylamine hydrochloride
-
Water (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve trifluoromethanesulfonyl chloride in an anhydrous aprotic solvent and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of dimethylamine (approximately 2.2 equivalents) to the cooled solution of trifluoromethanesulfonyl chloride with vigorous stirring. If using dimethylamine gas, it can be bubbled through the solution. If using dimethylamine hydrochloride, 3.2 equivalents of a non-nucleophilic base should be added.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl) to remove excess amine, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Data
While specific, experimentally-derived spectra for this compound are not widely published, a leading chemical supplier confirms the structure via NMR. Based on the molecular structure, the following spectral characteristics are expected:
-
¹H NMR: A singlet in the range of 2.5-3.5 ppm corresponding to the six equivalent protons of the two methyl groups.
-
¹³C NMR: A quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms, and a singlet for the two equivalent methyl carbons.
-
¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: Characteristic absorption bands for S=O stretching (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), C-N stretching, and C-F stretching.
-
Mass Spectrometry: The molecular ion peak (M⁺) at m/z = 177, along with fragmentation patterns corresponding to the loss of methyl groups and the trifluoromethyl group.
Applications in Drug Development and Beyond
The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity. However, there is no specific information in the reviewed literature detailing the application of this compound in drug development or its interaction with biological targets.
The primary documented application of this compound is in the field of electrochemistry. A patent describes its use as a component of an electrolyte in ultra-high-voltage rechargeable batteries.[3] In this context, it is referred to as N,N-dimethyltrifluoromethanesulfonamide (DMTMSA) and is used in conjunction with lithium bis(fluorosulfonyl)imide (LiFSI). The sulfonamide-based electrolyte is reported to contribute to the stability and performance of batteries with transition metal oxide cathodes and lithium metal or graphite anodes.[3]
Logical Relationship in Battery Electrolyte Application
Caption: Logical diagram illustrating the application of DMTMSA in battery electrolytes.
Conclusion
This compound is a fluorinated sulfonamide with established physical properties and a clear synthetic route. While its structural motifs are relevant to medicinal chemistry, its current, documented application is primarily in the materials science domain, specifically in the formulation of advanced electrolytes for high-energy storage devices. For researchers in drug development, this compound may serve as a building block for more complex molecules, leveraging the known benefits of the trifluoromethyl group. Further research is needed to explore its potential biological activity and to fully characterize its spectroscopic properties.
References
- 1. This compound | C3H6F3NO2S | CID 179504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. EP4295431A1 - Ultra-high-voltage rechargeable batteries with sulfonamide-based electrolytes - Google Patents [patents.google.com]
- 4. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]
Methodological & Application
Application Notes and Protocols: 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (TFDM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-trifluoro-N,N-dimethylmethanesulfonamide, also known as N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA) or Triflyl-dimethylamide (TFDM), is a fluorinated sulfonamide with the chemical formula C₃H₆F₃NO₂S. While its application as a reagent in mainstream organic synthesis is not widely documented in scientific literature, its unique properties as a polar, aprotic, and highly stable solvent are gaining attention, particularly in the field of electrochemistry. This document provides an overview of its synthesis, physical properties, and potential applications as a specialized solvent in organic synthesis, drawing upon available data.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid with a molecular weight of 177.15 g/mol . Its key physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 28048-17-1 |
| Molecular Formula | C₃H₆F₃NO₂S |
| Molecular Weight | 177.15 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Purity (typical) | >98.0% (GC) |
Applications in Organic Synthesis: A Specialized Solvent
Current literature primarily highlights the use of this compound as a highly flame-resistant and electrochemically stable solvent, particularly for applications in high energy density batteries.[1] Its utility as a solvent in broader organic synthesis is an emerging area of interest. Based on its properties, TFDM can be considered a polar aprotic solvent, potentially offering unique reactivity and selectivity in various chemical transformations.
Potential Advantages as a Solvent:
-
High Polarity: Facilitates the dissolution of polar and charged species, including reaction intermediates and catalysts.
-
Aprotic Nature: Lacks acidic protons, making it suitable for reactions involving strong bases and nucleophiles that would be quenched by protic solvents.
-
High Thermal and Electrochemical Stability: Allows for a wide range of reaction temperatures and makes it suitable for electrochemical synthesis.
-
Low Flammability: Offers a safer alternative to many common volatile organic solvents.
While specific examples of TFDM as a solvent in a wide array of organic reactions are not yet prevalent in the literature, its properties suggest potential utility in reactions such as:
-
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2): Its polarity can help to stabilize charged intermediates and transition states.
-
Cross-Coupling Reactions: Its ability to dissolve organometallic catalysts and reagents could be beneficial.
-
Reactions Requiring High Temperatures: Its thermal stability would be an asset.
Further research is needed to fully explore and document the "solvent effects" of this compound on reaction rates, yields, and selectivities in various organic transformations.
Experimental Protocols
Synthesis of this compound
A safe and scalable, one-step synthesis of this compound has been developed, which is highly mass-efficient and avoids the need for specialized glassware.[1][2] The procedure involves the direct triflation of dimethylamine.
Materials:
-
Triflic anhydride (Tf₂O)
-
Aqueous dimethylamine (40 wt %)
-
Water
-
Ice
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
An aqueous solution of dimethylamine is cooled in an ice bath.
-
Triflic anhydride is added dropwise to the cooled dimethylamine solution while maintaining the temperature.
-
Following the addition, the reaction mixture is stirred and allowed to warm to room temperature.
-
The product, this compound, is then isolated. Due to its partial water solubility, an extraction with a suitable organic solvent may be necessary.
-
The organic layer is dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the final product.
A study reported synthesizing up to 155 g of the compound in a single batch with a 92% yield using this method.[1][2] The process is noted for its high mass efficiency, and excess dimethylamine can be recovered and recycled.[1][2]
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of TFDM.
Potential Role in a Nucleophilic Substitution Reaction
Caption: Hypothetical role of TFDM in an Sₙ2 reaction.
References
Application Notes: 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide - A Critical Evaluation for Trifluoromethylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Foreword
The introduction of a trifluoromethyl (CF₃) group is a pivotal strategy in modern medicinal chemistry and materials science, often imparting enhanced metabolic stability, lipophilicity, and binding affinity to molecules. Consequently, the development of novel and efficient trifluoromethylating agents is of paramount importance. This document addresses the potential utility of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (TFDM) as a trifluoromethylating agent.
Following an extensive review of the scientific literature, we conclude that This compound is not a recognized or viable reagent for trifluoromethylation reactions under standard synthetic conditions. No published data, experimental protocols, or mechanistic studies support its use for transferring a trifluoromethyl group to organic substrates.
The inherent stability of the trifluoromethanesulfonyl group (CF₃SO₂) prevents the facile generation of a trifluoromethyl radical (•CF₃), anion (CF₃⁻), or cation (CF₃⁺) necessary for trifluoromethylation. The primary reactivity of trifluoromethanesulfonamides is centered on reactions involving the nitrogen atom or condensation chemistry.
Therefore, this document will pivot to provide a concise overview of established and effective trifluoromethylating agents. Researchers seeking to incorporate a trifluoromethyl moiety into their molecules are strongly encouraged to consider these well-validated alternatives.
Established Strategies for Trifluoromethylation
A plethora of reliable methods for trifluoromethylation have been developed, broadly categorized by the nature of the trifluoromethyl species generated. Below is a summary of the most common approaches and reagents.
Radical Trifluoromethylation
This approach involves the generation of a trifluoromethyl radical (•CF₃), which can then add to unsaturated bonds or participate in C-H functionalization of (hetero)arenes.
Key Reagents & Methods:
-
Sodium Trifluoromethanesulfinate (CF₃SO₂Na, Langlois' Reagent): A cost-effective and bench-stable solid that generates •CF₃ upon oxidation, typically with an oxidant like tert-butyl hydroperoxide (TBHP) or via photoredox catalysis.
-
Trifluoroiodomethane (CF₃I): A gaseous reagent that can generate •CF₃ under photolytic or radical initiation conditions.
-
Umemoto's Reagents: Electrophilic trifluoromethylating agents that can also serve as •CF₃ precursors under photoredox conditions.
-
Togni's Reagents: Hypervalent iodine compounds that are effective electrophilic trifluoromethylating agents and can generate •CF₃ under photoredox or thermal conditions.
Generalized Workflow for Radical Trifluoromethylation:
Caption: Generalized workflow for radical trifluoromethylation.
Nucleophilic Trifluoromethylation
This method relies on the generation of a trifluoromethyl anion equivalent (CF₃⁻), which can then attack electrophilic centers such as carbonyls, imines, and alkyl halides.
Key Reagents & Methods:
-
Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash Reagent): A widely used, stable liquid that releases a CF₃⁻ equivalent in the presence of a fluoride source (e.g., TBAF, CsF) or other nucleophilic activators.
-
Fluoroform (HCF₃): An inexpensive gas that can be deprotonated with a strong base to generate CF₃⁻ in situ.
Experimental Protocol: Nucleophilic Trifluoromethylation of an Aldehyde with TMSCF₃
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol, 1.0 equiv.) and dry tetrahydrofuran (THF, 5 mL).
-
Reagent Addition: Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 mmol, 1.5 equiv.) to the solution.
-
Initiation: Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mmol, 0.1 equiv.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the corresponding trifluoromethylated alcohol.
Electrophilic Trifluoromethylation
In this approach, an electrophilic trifluoromethylating agent delivers a "CF₃⁺" equivalent to a nucleophilic substrate, such as enolates, silyl enol ethers, and electron-rich aromatic compounds.
Key Reagents:
-
Togni's Reagents: A class of hypervalent iodine compounds that are bench-stable and highly effective for the trifluoromethylation of a wide range of nucleophiles.
-
Umemoto's Reagents: S-(Trifluoromethyl)dibenzothiophenium salts that are powerful electrophilic trifluoromethylating agents.
-
Shibata's Reagents: N-Trifluoromethylated sulfoximines that serve as electrophilic trifluoromethyl sources.
Signaling Pathway for Electrophilic Trifluoromethylation:
Caption: Conceptual pathway for electrophilic trifluoromethylation.
Summary of Common Trifluoromethylating Reagents
| Reagent Class | Example(s) | Nature of CF₃ Species | Typical Substrates |
| Radical Precursors | CF₃SO₂Na, CF₃I | Radical (•CF₃) | (Hetero)arenes, Alkenes, Alkynes |
| Nucleophilic Sources | TMSCF₃, HCF₃ | Nucleophilic (CF₃⁻) | Aldehydes, Ketones, Imines, Esters |
| Electrophilic Reagents | Togni's Reagents, Umemoto's Reagents | Electrophilic (CF₃⁺) | Enolates, Silyl Enol Ethers, Electron-rich Arenes |
Conclusion
While the exploration of novel reagents is a vital aspect of chemical research, it is equally important to recognize the limitations of certain compounds. Based on current scientific understanding, This compound (TFDM) is not a suitable reagent for trifluoromethylation reactions. Researchers and drug development professionals are advised to utilize the well-established and validated methods outlined in this document to achieve their synthetic goals in incorporating the trifluoromethyl group. Further investigation into the reactivity of TFDM may reveal other synthetic utilities, but its application as a trifluoromethylating agent is not supported by existing evidence.
Application Notes and Protocols: Unraveling the Trifluoromethylation Mechanism of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the proposed reaction mechanisms for trifluoromethylation reactions utilizing 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide. Due to the limited direct literature on this specific reagent, the mechanisms and protocols are presented based on analogous well-studied electrophilic trifluoromethylating agents.
Introduction to this compound
This compound, with the chemical formula C₃H₆F₃NO₂S, is an organofluorine compound. While not as extensively documented as other trifluoromethylating agents like Togni's or Umemoto's reagents, its structure suggests its potential as an electrophilic source of the trifluoromethyl (CF₃) group.[1] The strong electron-withdrawing nature of the trifluoromethanesulfonyl group (-SO₂CF₃) polarizes the C-S bond, rendering the trifluoromethyl group susceptible to nucleophilic attack.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₆F₃NO₂S |
| Molecular Weight | 177.15 g/mol |
| CAS Number | 28048-17-1 |
| Appearance | Colorless to light yellow clear liquid |
| Synonyms | N,N-Dimethyltrifluoromethanesulfonamide |
Proposed Reaction Mechanisms
The introduction of a trifluoromethyl group into organic molecules can proceed through various pathways, primarily categorized as electrophilic, nucleophilic, or radical mechanisms. Based on the structure of this compound and its similarity to other sulfonamide-based reagents, it is most likely to act as an electrophilic trifluoromethylating agent .[2] However, a radical pathway cannot be entirely ruled out, especially under specific reaction conditions.
Electrophilic (Ionic) Pathway
In an electrophilic trifluoromethylation, the reagent formally delivers a trifluoromethyl cation (CF₃⁺) equivalent to a nucleophilic substrate. This is a common mechanism for many sulfonium- and hypervalent iodine-based CF₃ donors.
The proposed ionic mechanism involves the nucleophilic attack of a substrate (e.g., an enolate, an electron-rich aromatic ring, or a heteroatom) on the trifluoromethyl group of the reagent. The N,N-dimethylsulfonamide anion acts as a leaving group.
References
Application Notes and Protocols: 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (TFMSA) in Lithium Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging use of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (TFMSA), also referred to as TFDMSA, as a novel electrolyte component in high-voltage lithium-ion batteries. The information compiled from recent scientific literature and patent filings offers detailed protocols and performance data to guide researchers in this area.
Introduction
This compound is a fluorinated sulfonamide that has garnered attention as a weakly coordinating solvent in electrolyte formulations for high-energy lithium-ion batteries. Its unique molecular structure contributes to the formation of a stable cathode electrolyte interphase (CEI), which is critical for the long-term cycling stability of batteries operating at high voltages. The use of TFMSA can help to suppress the detrimental phase transitions often observed in high-voltage cathode materials, such as lithium-rich manganese-based layered oxides (LLMO), leading to improved capacity retention and a longer battery lifespan.
Key Applications
Recent research has highlighted the potential of TFMSA in enabling the stable operation of high-voltage lithium-ion batteries. Specifically, its application as a weakly coordinating solvent allows for the creation of an anion-rich Li⁺ solvation structure. This tailored solvation environment promotes the formation of an inorganic-dominated, lithium fluoride (LiF)-rich CEI. Such a robust CEI is crucial for mitigating the oxidative decomposition of the electrolyte and the degradation of the cathode surface at high potentials (e.g., 4.8 V)[1].
A recent patent application also discloses the use of TFMSA in non-aqueous electrolytes for lithium batteries, indicating its relevance and potential for commercial applications[2].
Performance Data
The following table summarizes the key performance metrics of a high-voltage lithium-ion battery utilizing a TFMSA-based electrolyte.
| Electrolyte Composition | Cell Configuration | Voltage Range (V) | Cycling Conditions | Capacity Retention | Reference |
| 1 M LiFSI + 0.1 M LiPF₆ in TFMSA | LLMO||Li half-cell | 2.0 - 4.8 | 1C rate | 80.7% after 350 cycles | [1] |
Experimental Protocols
This section provides detailed protocols for the preparation of a TFMSA-based electrolyte and the assembly and testing of a lithium-ion half-cell, based on methodologies described in the literature[1].
Electrolyte Preparation
-
Materials:
-
This compound (TFMSA, battery grade, >99.9% purity)
-
Lithium bis(fluorosulfonyl)imide (LiFSI, battery grade, >99.9% purity)
-
Lithium hexafluorophosphate (LiPF₆, battery grade, >99.9% purity)
-
-
Procedure:
-
Inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm, dry the TFMSA solvent using molecular sieves (3 Å) for at least 24 hours.
-
On a magnetic stirrer, slowly dissolve the required amount of LiPF₆ (to achieve a 0.1 M concentration) in the dried TFMSA solvent.
-
Once the LiPF₆ is fully dissolved, gradually add the required amount of LiFSI (to achieve a 1 M concentration) to the solution.
-
Continue stirring the solution for several hours at room temperature to ensure complete dissolution and homogeneity.
-
The final electrolyte should be a clear, colorless solution. Store the electrolyte in a sealed container inside the glovebox.
-
Coin Cell Assembly (LLMO||Li Half-Cell)
-
Cathode Preparation:
-
Prepare a slurry by mixing the lithium-rich manganese-based layered oxide (LLMO) active material, Super P carbon black (conductive agent), and polyvinylidene fluoride (PVDF) binder in a weight ratio of 8:1:1 in N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Homogenize the slurry using a planetary mixer.
-
Cast the slurry onto an aluminum foil current collector using a doctor blade.
-
Dry the coated foil in a vacuum oven at 80°C for 12 hours.
-
Punch out circular electrodes (e.g., 12 mm diameter) from the dried foil.
-
-
Cell Assembly:
-
Inside an argon-filled glovebox, assemble CR2032-type coin cells.
-
Use the prepared LLMO electrode as the cathode and a lithium metal disc as the anode.
-
Use a polypropylene membrane (e.g., Celgard 2400) as the separator.
-
Add a few drops (approximately 20 µL) of the prepared TFMSA-based electrolyte to wet the separator and electrodes.
-
Crimp the coin cells to ensure proper sealing.
-
Electrochemical Testing
-
Formation Cycles:
-
Let the assembled cells rest for at least 12 hours to ensure complete electrolyte wetting.
-
Perform two formation cycles at a low C-rate (e.g., 0.1C) within the designated voltage window (e.g., 2.0-4.8 V).
-
-
Cycling Performance:
-
Cycle the cells at a 1C rate between 2.0 V and 4.8 V using a battery cycler.
-
Record the charge and discharge capacities for each cycle to determine the capacity retention and coulombic efficiency.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Conduct EIS measurements at different cycle numbers (e.g., after the formation cycles and after a certain number of charge-discharge cycles).
-
Use a frequency range of, for example, 100 kHz to 0.01 Hz with an AC amplitude of 5 mV.
-
Mechanism of Action: SEI and CEI Formation
The superior performance of TFMSA-based electrolytes in high-voltage applications is attributed to the formation of a robust and stable cathode electrolyte interphase (CEI). The weakly coordinating nature of TFMSA promotes the participation of anions (FSI⁻ and PF₆⁻) in the Li⁺ solvation sheath. This anion-rich environment facilitates the decomposition of the salts on the cathode surface at high potentials, leading to the formation of a dense, inorganic-rich CEI, primarily composed of LiF. This LiF-rich layer effectively suppresses further electrolyte decomposition and mitigates the structural degradation of the cathode material.
Visualizations
Caption: Experimental workflow for evaluating TFMSA-based electrolytes.
Caption: Proposed mechanism of CEI formation with TFMSA electrolyte.
References
Application of Fluorinated Sulfonamides in High-Voltage Batteries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advancement of high-voltage lithium-ion batteries is crucial for next-generation energy storage solutions, powering everything from electric vehicles to portable electronics. However, operating at higher voltages (above 4.2 V) presents significant challenges, primarily the oxidative decomposition of conventional carbonate-based electrolytes at the cathode surface. This leads to the formation of an unstable cathode-electrolyte interphase (CEI), resulting in rapid capacity fading and poor cycle life.
Fluorinated sulfonamides and their derivatives have emerged as a promising class of electrolyte additives and co-solvents to address these issues. Their unique molecular structure, featuring strong electron-withdrawing fluoroalkyl and sulfonyl groups, imparts high electrochemical stability. When used in high-voltage battery electrolytes, these compounds participate in the formation of a robust and stable CEI on the cathode surface. This protective layer, often rich in lithium fluoride (LiF), effectively suppresses further electrolyte decomposition, mitigates the dissolution of transition metal ions from the cathode, and facilitates efficient lithium-ion transport.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers working with fluorinated sulfonamides in high-voltage battery systems.
Data Presentation
The following tables summarize the quantitative data on the performance of high-voltage batteries utilizing fluorinated sulfonamide-based electrolytes and related fluorinated additives.
Table 1: Electrochemical Performance of High-Voltage Batteries with Fluorinated Additives
| Electrolyte System | Cathode Material | Voltage Range (V) | Capacity Retention (%) after Cycles | Initial Coulombic Efficiency (%) | Reference |
| Baseline (LiPF6 in EC/EMC) | LiNi0.5Co0.2Mn0.3O2 | 3.0 - 4.6 | ~70% after 100 cycles | Not Specified | [5] |
| Baseline + Fluorinated Ethyl Phosphate (FEP) | LiNi0.5Co0.2Mn0.3O2 | 3.0 - 4.6 | >85% after 100 cycles | Not Specified | [5] |
| Baseline (NaClO4 in PC) | NaNi1/3Fe1/3Mn1/3O2 | 2.0 - 4.2 | <40% after 200 cycles | 67.52% | [6] |
| Baseline + 2 wt% Difluoroethylene Carbonate (DFEC) | NaNi1/3Fe1/3Mn1/3O2 | 2.0 - 4.2 | 78.36% after 200 cycles | 93.74% | [6] |
| Fluorine-Free Electrolyte (LiBOB in EC/DMC + VC) | LiNi0.6Mn0.2Co0.2O2 | Not Specified | 61% after 500 cycles (CMC binder) | Not Specified | [7] |
| Fluorinated Electrolyte (LiPF6 in EC/EMC) | LiNi0.6Mn0.2Co0.2O2 | Not Specified | 65% after 500 cycles (CMC binder) | Not Specified | [7] |
| Baseline (LiPF6 in carbonates) | LiNiO2 | > 4.1 | Poor | Not Specified | [8] |
| Fluorinated Electrolyte | Li-rich layered oxide | 2.5 - 4.7 | 89% after 100 cycles at 55°C | Not Specified | [9] |
Table 2: Ionic Conductivity and Electrochemical Stability of Fluorinated Electrolytes
| Electrolyte Composition | Ionic Conductivity (S/cm) at 25°C | Electrochemical Stability Window (V vs. Li/Li+) | Reference |
| 1 M LiPF6 in EC/EMC (Baseline) | ~1 x 10⁻² | up to ~4.5 | [5] |
| 1 M LiFSI in DME/TTE (Fluorinated Ether) | Not Specified | > 5.0 | [10] |
| Polymeric Concentrated Quasi-Solid Electrolyte (10 M LiFSI in poly-DOL/EC/EMC) | 3.1 x 10⁻⁴ | 5.5 | [2] |
| 1 M LiFSA in DEG-FTriEG (Fluorinated Ether) | 2.7 x 10⁻⁴ (at 30°C) | Not Specified | [11] |
| Fluorinated Sulfone-Based Electrolytes | Not Specified | up to 5.2 | [12][13] |
| SIPE/PVdF-HFP (3:1 blend) | 0.52 x 10⁻³ (at 20°C) | > 4.0 | [14] |
Experimental Protocols
Protocol 1: Electrode Preparation
This protocol describes the preparation of a high-voltage cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811) for testing with fluorinated sulfonamide electrolytes.
Materials:
-
High-voltage cathode active material (e.g., NMC811)
-
Conductive carbon black (e.g., Super P)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
-
Planetary ball mill or mortar and pestle
-
Slurry coater (e.g., doctor blade)
-
Vacuum oven
Procedure:
-
Dry Materials: Dry the cathode active material, conductive carbon, and PVDF binder in a vacuum oven at 120°C for at least 12 hours to remove any moisture.
-
Mixing: In a glovebox under an inert atmosphere, mix the dried active material, conductive carbon, and PVDF binder in a weight ratio of 90:5:5.
-
Slurry Preparation: Slowly add NMP to the powder mixture while stirring continuously until a homogeneous slurry with appropriate viscosity is formed.
-
Coating: Coat the prepared slurry onto the aluminum foil current collector using a doctor blade. The thickness of the coating should be uniform.
-
Drying: Dry the coated electrode in a vacuum oven at 80°C for 12 hours to completely remove the NMP solvent.
-
Calendering: Calender the dried electrode to the desired thickness and porosity.
-
Cutting: Cut the calendered electrode into circular discs of the required diameter (e.g., 12 mm for coin cells).
-
Final Drying: Dry the electrode discs again in a vacuum oven at 120°C for at least 12 hours before transferring them into a glovebox for cell assembly.
Protocol 2: Coin Cell Assembly
This protocol details the assembly of a 2032-type coin cell for electrochemical testing. All assembly steps must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.
Materials:
-
Prepared cathode disc
-
Lithium metal foil (anode)
-
Celgard separator
-
Electrolyte containing the fluorinated sulfonamide additive
-
2032 coin cell components (case, spacer, spring, gasket)
-
Crimping machine
Procedure:
-
Place the prepared cathode disc at the center of the coin cell case.
-
Add a few drops of the fluorinated sulfonamide-containing electrolyte to wet the cathode surface.
-
Place a separator disc on top of the wetted cathode.
-
Add another few drops of the electrolyte to wet the separator.
-
Place a lithium metal disc on top of the separator.
-
Add one more drop of electrolyte to the lithium surface.
-
Place a spacer disc and then the spring on top of the lithium metal.
-
Carefully place the gasket and the cap on top of the assembly.
-
Crimp the coin cell using a crimping machine to ensure proper sealing.
-
Let the assembled cell rest for at least 12 hours to ensure complete wetting of the electrodes and separator with the electrolyte before electrochemical testing.
Protocol 3: Electrochemical Measurements
A. Cyclic Voltammetry (CV)
Objective: To determine the electrochemical stability window of the fluorinated sulfonamide electrolyte.
Equipment: Potentiostat/Galvanostat
Procedure:
-
Connect the assembled coin cell to the potentiostat.
-
Set the potential window for the CV scan. For high-voltage electrolytes, a typical range is from the open-circuit voltage (OCV) to a high cutoff voltage (e.g., 5.0 V vs. Li/Li⁺).
-
Set a slow scan rate, typically between 0.1 mV/s and 1 mV/s, to allow for the observation of redox peaks and decomposition reactions.
-
Run the CV for at least three cycles to observe the formation of the CEI and the stability of the electrolyte.
-
Analyze the resulting voltammogram. The onset of a significant increase in oxidative current indicates the decomposition potential of the electrolyte.
B. Galvanostatic Cycling
Objective: To evaluate the cycling performance (capacity retention, coulombic efficiency) of the battery with the fluorinated sulfonamide electrolyte.
Equipment: Battery cycler
Procedure:
-
Place the assembled coin cell in the battery cycler.
-
Formation Cycles: Perform 2-3 initial cycles at a low C-rate (e.g., C/10) within the desired voltage window (e.g., 3.0 - 4.5 V for NMC cathodes). This step is crucial for the formation of a stable CEI.
-
Rate Capability Test (Optional): Cycle the cell at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate its performance under different current loads.
-
Long-Term Cycling: Cycle the cell for an extended number of cycles (e.g., 100-500 cycles) at a moderate C-rate (e.g., C/2 or 1C).
-
Record the charge and discharge capacities for each cycle to calculate the capacity retention and coulombic efficiency.
C. Ionic Conductivity Measurement
Objective: To measure the ionic conductivity of the fluorinated sulfonamide electrolyte.
Equipment:
-
Conductivity meter with a two-electrode conductivity cell
-
Impedance spectrometer
Procedure (using Impedance Spectroscopy):
-
Assemble a symmetric cell with two blocking electrodes (e.g., stainless steel) separated by a separator soaked in the electrolyte.
-
Connect the cell to the impedance spectrometer.
-
Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Obtain the Nyquist plot (Z' vs. -Z'').
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis.
-
Calculate the ionic conductivity (σ) using the following formula: σ = L / (Rb * A) where L is the thickness of the separator and A is the area of the electrode.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The primary mechanism by which fluorinated sulfonamides enhance the performance of high-voltage batteries is through the formation of a stable and robust cathode-electrolyte interphase (CEI). This process involves the electrochemical decomposition of the fluorinated sulfonamide at the high-voltage cathode surface, leading to the formation of a protective layer rich in lithium fluoride (LiF).
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. smeng.ucsd.edu [smeng.ucsd.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A fluorine-free Li-ion battery features comparable cycling performance to a highly-fluorinated equivalent - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Elucidating and Mitigating High-Voltage Degradation Cascades in Cobalt-Free LiNiO2 Lithium-Ion Battery Cathodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Principle in developing novel fluorinated sulfone electrolyte for high voltage lithium-ion batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 13. Principle in developing novel fluorinated sulfone electrolyte for high voltage lithium-ion batteries (Journal Article) | OSTI.GOV [osti.gov]
- 14. Fluorinated polysulfonamide based single ion conducting room temperature applicable gel-type polymer electrolytes for lithium ion batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C8TA08391F [pubs.rsc.org]
Application Notes and Protocols for Trifluoromethylation Reactions Using 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (–CF₃) group into organic molecules is a critical strategy in medicinal chemistry and materials science. This powerful electron-withdrawing group can significantly enhance a compound's metabolic stability, lipophilicity, binding affinity to biological targets, and other physicochemical properties. While a variety of trifluoromethylating reagents are commercially available, this document focuses on the application of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (TFDM) in trifluoromethylation reactions.
Disclaimer: Detailed experimental protocols and quantitative data for the use of this compound (TFDM) as a direct trifluoromethylating agent are not extensively documented in the readily available scientific literature. The following protocols and data are presented as a generalized guide based on established principles of trifluoromethylation reactions, such as those involving radical or photoredox pathways. These should be considered as a starting point for method development and optimization.
Reagent Overview: this compound (TFDM)
This compound, also known as N,N-Dimethyltrifluoromethanesulfonamide, is a fluorinated sulfonamide.[1] Its properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₃H₆F₃NO₂S | [2] |
| Molecular Weight | 177.15 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| CAS Number | 28048-17-1 | [1] |
| Purity | >98.0% (GC) | [1] |
Safety Information:
TFDM is a flammable liquid and vapor.[1][3] It is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and flame-retardant clothing, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.[1][3]
Theoretical Reaction Pathway: Radical Trifluoromethylation
Based on the reactivity of similar sulfonamides and the general mechanisms of trifluoromethylation, a plausible pathway for the trifluoromethylation of (hetero)arenes using TFDM involves the generation of a trifluoromethyl radical (•CF₃). This could potentially be achieved through photoredox catalysis or with a radical initiator.
A proposed photoredox catalytic cycle is depicted below.
In this proposed mechanism, the photocatalyst is excited by visible light and then engages in a single-electron transfer (SET) with TFDM to generate a radical anion. This intermediate fragments to release a trifluoromethyl radical, which then adds to the aromatic substrate. Subsequent oxidation and deprotonation yield the trifluoromethylated product.
Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols for the trifluoromethylation of a generic (hetero)arene using TFDM. These are intended as a starting point for experimental design and require thorough optimization and safety assessment.
Protocol 1: Photocatalytic Trifluoromethylation of a Heterocycle
This protocol is adapted from general procedures for photoredox-catalyzed trifluoromethylation of heterocycles.[4][5][6]
Materials:
-
Heterocyclic substrate (e.g., caffeine)
-
This compound (TFDM)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst)
-
Base (e.g., 2,6-lutidine or K₂CO₃)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Visible light source (e.g., blue LED lamp)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube, add the heterocyclic substrate (1.0 equiv.), the photocatalyst (1-5 mol%), and the base (2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add TFDM (1.5-3.0 equiv.) to the reaction mixture via syringe.
-
Place the reaction vessel approximately 5-10 cm from the visible light source and begin vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated heterocycle.
Protocol 2: Radical-Initiated Trifluoromethylation of an Arene
This protocol is based on general methods for radical trifluoromethylation of arenes.[7][8]
Materials:
-
Aromatic substrate (e.g., anisole)
-
This compound (TFDM)
-
Radical initiator (e.g., dibenzoyl peroxide or AIBN)
-
Anhydrous solvent (e.g., chlorobenzene or 1,2-dichloroethane)
-
Reflux condenser and heating mantle
-
Inert atmosphere setup (nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the aromatic substrate (1.0 equiv.) and the radical initiator (10-20 mol%).
-
Add the anhydrous solvent.
-
Heat the solution to a gentle reflux.
-
Slowly add a solution of TFDM (1.5-2.0 equiv.) in the same solvent to the refluxing mixture over a period of 1-2 hours using a syringe pump.
-
After the addition is complete, continue to heat the reaction at reflux and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation (Hypothetical)
The following tables illustrate how quantitative data from trifluoromethylation experiments using TFDM could be presented.
Table 1: Optimization of Photocatalytic Trifluoromethylation of Caffeine
| Entry | Photocatalyst (mol%) | Base (equiv.) | Solvent | TFDM (equiv.) | Time (h) | Yield (%) |
| 1 | Ru(bpy)₃Cl₂ (1) | K₂CO₃ (2) | MeCN | 1.5 | 12 | 45 |
| 2 | Ru(bpy)₃Cl₂ (2) | K₂CO₃ (2) | MeCN | 2.0 | 12 | 68 |
| 3 | Ru(bpy)₃Cl₂ (2) | 2,6-Lutidine (2) | MeCN | 2.0 | 12 | 55 |
| 4 | Ru(bpy)₃Cl₂ (2) | K₂CO₃ (2) | DMF | 2.0 | 12 | 75 |
| 5 | Organic PC (5) | K₂CO₃ (2) | DMF | 2.0 | 24 | 62 |
Table 2: Substrate Scope for Trifluoromethylation of (Hetero)arenes
| Entry | Substrate | Product | Method | Yield (%) |
| 1 | Caffeine | 8-(Trifluoromethyl)caffeine | A | 75 |
| 2 | Anisole | 4-(Trifluoromethyl)anisole | B | 58 |
| 3 | Indole | 3-(Trifluoromethyl)indole | A | 65 |
| 4 | Toluene | 4-(Trifluoromethyl)toluene | B | 52 |
| 5 | Pyridine | 2-(Trifluoromethyl)pyridine | A | 48 |
Method A: Photocatalytic conditions. Method B: Radical-initiated conditions.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the setup and execution of a photocatalytic trifluoromethylation experiment.
Conclusion
While this compound (TFDM) is not yet a widely documented reagent for trifluoromethylation, its structure suggests potential for such applications, likely proceeding through a radical mechanism. The hypothetical protocols and workflows provided herein offer a foundation for researchers to explore the utility of TFDM in this capacity. Significant optimization and careful safety considerations will be necessary to develop robust and efficient trifluoromethylation methods using this reagent.
References
- 1. This compound | 28048-17-1 | TCI AMERICA [tcichemicals.com]
- 2. This compound | C3H6F3NO2S | CID 179504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
Application Notes and Protocols: Use of N,N-Dimethyltrifluoromethanesulfonamide in Agrochemical Synthesis
Initial Topic Assessment:
Extensive research indicates that N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA) is not utilized as a trifluoromethylating agent in agrochemical synthesis. Its primary application, as documented in recent chemical literature, is as a partially fluorinated, non-flammable solvent for high-energy-density battery applications, such as lithium-metal batteries.
Therefore, to provide relevant and valuable information to researchers, scientists, and drug development professionals in the agrochemical field, this document will focus on a widely used and effective electrophilic trifluoromethylating agent: Togni's Reagent I .
Application Notes: Electrophilic Trifluoromethylation of Agrochemical Scaffolds using Togni's Reagent I
Introduction:
The incorporation of a trifluoromethyl (-CF₃) group into the molecular structure of active ingredients is a cornerstone of modern agrochemical design. This is due to the unique physicochemical properties conferred by the -CF₃ group, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target enzymes. Togni's Reagent I, 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, is a versatile and commercially available electrophilic trifluoromethylating agent that has proven highly effective in the late-stage functionalization of complex molecules, including key heterocyclic scaffolds found in numerous pesticides.[1]
Key Features of Togni's Reagent I:
-
Electrophilic CF₃ Source: It serves as a source of an electrophilic trifluoromethyl group, enabling the direct trifluoromethylation of a wide range of nucleophiles.
-
Bench-Stable: Togni's Reagent I is a crystalline solid that is stable under ambient conditions, making it easy to handle and store in a laboratory setting.
-
Mild Reaction Conditions: Trifluoromethylation reactions using Togni's Reagent I can often be carried out under mild conditions, which is advantageous for complex substrates with sensitive functional groups.[1]
-
Broad Substrate Scope: It is effective for the trifluoromethylation of various substrates, including heterocycles such as indoles and pyrazoles, which are prevalent in agrochemicals.[2][3]
Applications in Agrochemical Synthesis:
The trifluoromethylation of heterocyclic compounds is a critical step in the synthesis of many modern fungicides, herbicides, and insecticides. Togni's Reagent I has been successfully employed in the synthesis of trifluoromethylated pyrazoles and indoles, which are key building blocks for a variety of agrochemicals.
Data Presentation: Trifluoromethylation of Heterocycles with Togni's Reagent I
The following table summarizes the results of the copper-catalyzed trifluoromethylation of various indole and pyrazole derivatives, which are common scaffolds in agrochemicals.
| Entry | Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | CuCl | DMF | RT | 12 | 75 | [4] |
| 2 | 5-Methoxyindole | CuCl | DMF | RT | 12 | 82 | [4] |
| 3 | 1-Methylindole | CuCl | DMF | RT | 12 | 78 | [4] |
| 4 | 1H-Pyrazole | CuI | DCE | 60 | 24 | 65 | [5][6] |
| 5 | 3-Methyl-1-phenyl-1H-pyrazole | CuI | DCE | 60 | 24 | 72 | [5][6] |
| 6 | 1-(4-chlorophenyl)-3-methyl-1H-pyrazole | CuI | DCE | 60 | 24 | 68 | [5][6] |
Experimental Protocols
General Procedure for the Copper-Catalyzed Trifluoromethylation of Indoles:
This protocol is a representative example for the trifluoromethylation of an indole derivative using Togni's Reagent I.
Materials:
-
Indole derivative (1.0 mmol)
-
Togni's Reagent I (1.2 mmol)
-
Copper(I) chloride (CuCl) (0.1 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the indole derivative (1.0 mmol), Togni's Reagent I (1.2 mmol), and CuCl (0.1 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired trifluoromethylated indole.
Visualizations
Caption: Experimental workflow for the trifluoromethylation of indoles.
Caption: Key components in the trifluoromethylation of heterocycles.
References
- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of trifluoromethylated 2 H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in reactions with 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for experiments involving 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (DMTMSA). Due to the compound's primary application as a stable electrolyte solvent rather than a reactive agent in synthesis, this guide focuses on troubleshooting its synthesis, a crucial step for its use in high-energy density battery research and other applications.
Troubleshooting Guide: Synthesis of this compound
The synthesis of DMTMSA is achieved through the reaction of trifluoromethanesulfonic anhydride (triflic anhydride) with dimethylamine. While the reaction is straightforward, its highly exothermic nature and the properties of the materials involved can lead to challenges. This guide addresses common issues in a question-and-answer format.
Question: My reaction yield is low, or no product is forming. What are the likely causes and how can I fix them?
Answer: Low or no yield in this synthesis is typically related to reagent handling, reaction conditions, or workup procedures.
-
Reagent Quality and Stoichiometry:
-
Triflic Anhydride Degradation: Triflic anhydride is extremely reactive and highly sensitive to moisture. Exposure to atmospheric water will lead to its decomposition, rendering it ineffective. Always use a fresh bottle or one that has been stored under an inert atmosphere.
-
Incorrect Molar Ratios: Ensure accurate measurement of both triflic anhydride and the aqueous dimethylamine solution. A slight excess of dimethylamine is recommended to ensure the complete conversion of the more valuable triflic anhydride.
-
-
Reaction Conditions:
-
Poor Temperature Control: This is the most critical factor. The reaction is highly exothermic. If the temperature rises uncontrollably, it can lead to side reactions and decomposition of the product and starting materials. Maintain a temperature of 0-5 °C during the addition of triflic anhydride using an efficient ice bath.
-
Rapid Reagent Addition: Adding the triflic anhydride too quickly will overwhelm the cooling capacity and cause a dangerous temperature spike. Slow, dropwise addition is essential for a safe and high-yielding reaction.
-
-
Workup Issues:
-
Incomplete Phase Separation: The product (DMTMSA) and the aqueous layer containing the dimethylammonium triflate byproduct can sometimes be difficult to distinguish clearly. Allow the mixture to settle completely before attempting to separate the layers.
-
Product Loss During Washing: DMTMSA has some solubility in water. Minimize the volume of water used for washing and consider back-extracting the aqueous layers with a small amount of an appropriate organic solvent (like dichloromethane) to recover any dissolved product.
-
Question: The final product is impure. What are the common contaminants and how can I remove them?
Answer: Impurities often arise from byproducts or unreacted starting materials that were not effectively removed during the workup.
-
Dimethylammonium Triflate: This is the primary byproduct and is water-soluble. If it remains in your product, it indicates insufficient washing. Wash the organic layer thoroughly with deionized water.
-
Water: Residual water can be detrimental, especially for electrochemical applications. After washing, dry the organic layer thoroughly with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Other Byproducts: For applications requiring the highest purity, purification by vacuum distillation is the most effective method to remove any non-volatile impurities. A short-path distillation apparatus is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (DMTMSA)? A1: DMTMSA is a promising fluorinated electrolyte solvent for next-generation batteries, including lithium-metal and sodium-metal batteries.[1] Its high electrochemical stability and ability to form stable interfaces on both the anode and cathode contribute to improved battery cycle life and safety.[1]
Q2: What are the critical safety precautions for the synthesis of DMTMSA? A2: The synthesis involves hazardous materials. Triflic anhydride is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. The reaction is also highly exothermic, and rigorous temperature control is crucial to prevent a runaway reaction.
Q3: Can I use a different source of dimethylamine for the synthesis? A3: The established and scalable protocol utilizes a 40% w/w aqueous solution of dimethylamine, which is readily available and allows for effective heat management.[2][3] Using other forms, such as gaseous dimethylamine or a solution in a different solvent, would require significant re-optimization of the reaction conditions, particularly concerning stoichiometry and temperature control.
Q4: Is vacuum distillation always necessary for purification? A4: For high-purity applications like battery electrolytes, vacuum distillation is highly recommended to remove any non-volatile impurities and residual solvent. For some less sensitive research applications, a thoroughly washed and dried product might be sufficient.
Q5: The published procedure mentions the possibility of recycling excess dimethylamine. How can this be accomplished? A5: Yes, to improve the process's greenness and reduce waste, the excess dimethylamine can be recovered from the aqueous layer after the product has been separated.[3] This is typically achieved through a simple short-path distillation of the aqueous phase.[3]
Quantitative Data Summary
The following table summarizes the expected yield for the synthesis of DMTMSA based on a published scalable protocol.
| Reactant Scale (Triflic Anhydride) | Expected Product Mass (DMTMSA) | Reported Yield (%) | Reference |
| 150 mmol | approximately 24.5 g | ~92% | [2] |
Detailed Experimental Protocol
This protocol is based on the safe and scalable synthesis of DMTMSA reported by Kilgallon et al. in The Journal of Organic Chemistry (2023).[2]
Materials:
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
40% w/w dimethylamine in water
-
Deionized water
-
Ice
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Separatory funnel
-
Standard laboratory glassware for workup
-
Short-path distillation apparatus (for high-purity applications)
Procedure:
-
Reaction Setup: A three-neck round-bottom flask is equipped with a magnetic stir bar, an addition funnel, and a thermometer. The flask is charged with the 40% w/w dimethylamine in water and cooled to 0-5 °C in an ice bath with stirring.
-
Reagent Addition: Trifluoromethanesulfonic anhydride is added slowly and dropwise to the cooled dimethylamine solution via the addition funnel. The rate of addition should be carefully controlled to maintain the internal reaction temperature below 10 °C.
-
Reaction Completion: Once the addition is complete, the mixture is stirred for an additional 30 minutes at 0-5 °C. The ice bath is then removed, and the mixture is allowed to warm to room temperature.
-
Phase Separation: The reaction mixture is transferred to a separatory funnel. The layers are allowed to separate completely. The denser lower layer is the DMTMSA product.
-
Workup: The lower organic layer (DMTMSA) is collected. It is then washed sequentially with deionized water and brine.
-
Drying and Isolation: The washed organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, and the drying agent is removed by filtration to yield the crude product.
-
Purification (Optional): For high-purity DMTMSA, the crude product is purified by vacuum distillation.
Visualizations
Troubleshooting Logic for Low Yield
A decision tree for troubleshooting low yield in DMTMSA synthesis.
Experimental Workflow for DMTMSA Synthesis
A flowchart illustrating the synthetic procedure for DMTMSA.
References
Technical Support Center: Trifluoromethylation Reactions Using 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide
Introduction
Welcome to the Technical Support Center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) related to the use of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide and similar sulfonyl-based trifluoromethylating agents. While specific literature on the side reactions of this compound is limited, this guide draws upon established principles of radical and photochemical trifluoromethylation to address potential challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My trifluoromethylation reaction is not proceeding to completion, and I observe significant amounts of unreacted starting material. What are the potential causes?
A1: Incomplete conversion in trifluoromethylation reactions can stem from several factors:
-
Inefficient Radical Initiation: If you are using a photochemical method, ensure your light source has the appropriate wavelength and intensity to induce homolytic cleavage of the S-CF3 bond. For chemical initiation, the initiator might be degraded or used in insufficient quantities.
-
Reagent Instability: this compound, like many organofluorine compounds, can be sensitive to moisture and strong bases. Ensure you are using anhydrous solvents and reagents.
-
Competing Quenching Pathways: The trifluoromethyl radical is highly reactive and can be quenched by various species in the reaction mixture, including solvents, additives, or even the starting material itself through hydrogen atom abstraction.
-
Low Reaction Concentration: Radical reactions can be concentration-dependent. If the concentration of your substrate is too low, the probability of the trifluoromethyl radical encountering and reacting with it decreases.
Troubleshooting Steps:
-
Verify Initiator/Light Source: Check the specifications of your light source or the quality and concentration of your chemical initiator.
-
Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly. Store this compound under an inert atmosphere.
-
Solvent Choice: Consider using a solvent less prone to hydrogen atom abstraction, such as acetonitrile or dichloromethane, over ethers like THF.
-
Increase Concentration: If feasible, increase the concentration of your reactants.
Q2: I am observing the formation of a significant byproduct that appears to be the corresponding sulfonic acid or sulfonylated substrate. Why is this happening and how can I minimize it?
A2: The formation of sulfonic acid or sulfonylated byproducts is a potential side reaction pathway for sulfonyl-based trifluoromethylating agents. This can occur through a "radical-pair recombination" mechanism. After the initial homolytic cleavage of the S-CF3 bond, a radical pair is formed (CF3• and •SO2NMe2). If these radicals do not efficiently diffuse apart in the solvent cage, they can recombine in different ways, or the sulfonyl radical can react with the substrate.
Strategies to Minimize Sulfonylation:
-
Solvent Viscosity: Reactions in less viscous solvents can promote faster diffusion of the radical pair out of the solvent cage, reducing the likelihood of recombination side reactions.
-
Radical Scavengers: While seemingly counterintuitive, in some cases, the addition of a specific radical trap that selectively reacts with one of the radical pair components can be explored, though this requires careful optimization.
-
Temperature Optimization: Lowering the reaction temperature can sometimes influence the relative rates of desired reaction versus side reactions.
Q3: My reaction is giving a complex mixture of products, including what appears to be hydrodefluorination or other decomposition products. What could be the cause?
A3: A complex product mixture often points to undesired radical side reactions or decomposition of the starting materials or products.
-
Hydrogen Atom Abstraction: The highly electrophilic trifluoromethyl radical can abstract hydrogen atoms from the solvent or other molecules in the reaction mixture, leading to the formation of trifluoromethane (CF3H) and other radical species that can initiate a cascade of side reactions.[1]
-
Substrate/Product Decomposition: If your substrate or product is sensitive to radical conditions or the light source used for initiation, it may be degrading over the course of the reaction.
-
Excess Reagent: Using a large excess of the trifluoromethylating agent can sometimes lead to multiple trifluoromethylations or other undesired reactions.
Troubleshooting Approaches:
-
Solvent Selection: As mentioned previously, choose a solvent with stronger C-H bonds that are less susceptible to hydrogen atom abstraction.
-
Protecting Groups: If your substrate has particularly labile C-H bonds, consider protecting these groups prior to the trifluoromethylation step.
-
Reaction Time and Monitoring: Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed to prevent product decomposition.
-
Stoichiometry Optimization: Titrate the amount of this compound to find the optimal balance between conversion and byproduct formation.
Data Presentation: Representative Yields in Trifluoromethylation
The following table provides representative data for the trifluoromethylation of a generic aromatic substrate, illustrating the potential impact of reaction conditions on product yield and byproduct formation. Note: This data is illustrative and not based on specific experiments with this compound due to a lack of published quantitative studies on its side reactions.
| Entry | Substrate | Solvent | Initiator/Light Source | Time (h) | Desired Product Yield (%) | Sulfonated Byproduct (%) |
| 1 | Anisole | Acetonitrile | 365 nm UV light | 12 | 65 | 10 |
| 2 | Anisole | THF | 365 nm UV light | 12 | 45 | 15 |
| 3 | Toluene | Acetonitrile | Blue LED (450 nm) + Photocatalyst | 8 | 75 | 5 |
| 4 | Toluene | Acetonitrile | Chemical Initiator (AIBN) | 16 | 50 | 8 |
Experimental Protocols
General Protocol for Photochemical Trifluoromethylation of an Aromatic Substrate:
This is a general protocol and should be optimized for specific substrates and equipment.
-
Preparation: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the aromatic substrate (1.0 mmol) and this compound (1.5 mmol, 1.5 equiv.) in anhydrous acetonitrile (0.1 M).
-
Degassing: Sparge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Irradiation: Seal the vessel and place it at a fixed distance from a UV lamp (e.g., 365 nm) or a high-power visible light LED. Ensure consistent and efficient stirring throughout the reaction.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or 19F NMR.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the trifluoromethylated product.
Visualizations
Caption: A generalized experimental workflow for photochemical trifluoromethylation.
Caption: Potential main and side reaction pathways in trifluoromethylation.
References
Technical Support Center: Purification of Products from Reactions Involving 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (DMTMSA)
Welcome to the technical support center for experiments utilizing 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (DMTMSA). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. Given that DMTMSA is primarily employed as a polar, aprotic solvent, particularly in electrochemical applications, this guide focuses on the challenges associated with its removal from reaction mixtures and the purification of desired products.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMTMSA) and what are its primary applications in a laboratory setting?
A1: this compound, also known as N,N-Dimethyltrifluoromethanesulfonamide, is a fluorinated organic compound.[1] While it belongs to the class of sulfonamides, its primary use in research and industry is not as a reactive agent but as a specialized solvent.[2] It is gaining prominence as a promising fluorinated electrolyte solvent for high-voltage lithium-metal batteries due to its ability to form stable solid electrolyte interphase (SEI) layers on both cathode and anode surfaces.[3] In a general laboratory context, it can be considered a high-boiling point, polar aprotic solvent.
Q2: What are the key physical properties of DMTMSA that are relevant for purification?
A2: Understanding the physical properties of DMTMSA is crucial for planning an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₆F₃NO₂S | [1] |
| Molecular Weight | 177.15 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Purity (typical) | >98.0% (GC) | [2] |
Q3: What are the main challenges when trying to remove DMTMSA from a reaction mixture?
A3: The primary challenge in removing DMTMSA is its likely high boiling point, a characteristic of many polar aprotic solvents like DMF and DMSO. This makes simple evaporation under reduced pressure difficult and often incomplete. Additionally, its polarity may cause it to co-elute with polar products during column chromatography if an appropriate solvent system is not chosen.
Q4: Can DMTMSA decompose during a reaction, and if so, what are the potential byproducts?
A4: While specific studies on the decomposition of DMTMSA under a wide range of organic reaction conditions are not prevalent, we can infer potential decomposition pathways based on the chemistry of related compounds. Under harsh conditions such as strong acid or base, or high temperatures, hydrolysis of the sulfonamide bond could occur, potentially yielding dimethylamine and 1,1,1-trifluoromethanesulfonic acid (triflic acid). Triflic acid is a very strong acid and could impact the stability of the desired product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when purifying products from a reaction mixture where DMTMSA was used as a solvent.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Difficulty removing the solvent (DMTMSA) after the reaction. | High boiling point of DMTMSA. | - Aqueous Workup/Extraction: If your product is soluble in a water-immiscible organic solvent and stable to water, perform an aqueous workup. DMTMSA, being a polar solvent, may partition into the aqueous phase, especially if washed multiple times with brine. - High-Vacuum Distillation/Kugelrohr: If your product is thermally stable and has a lower boiling point than DMTMSA, distillation under high vacuum can be effective. - Lyophilization (Freeze-Drying): If your product is non-volatile and soluble in a solvent like water or 1,4-dioxane, you can perform an extraction and then lyophilize the aqueous layer to remove water and any residual volatile organics. |
| Product co-elutes with DMTMSA during column chromatography. | DMTMSA is a polar solvent and can have significant retention on silica gel. | - Initial Aqueous Extraction: Before chromatography, perform a thorough aqueous extraction to remove the bulk of the DMTMSA. - Non-polar Eluent System: Start with a very non-polar eluent system (e.g., hexane or pentane) to flush any remaining DMTMSA from the column before eluting your product with a more polar solvent system. - Reverse-Phase Chromatography: If your product is amenable, reverse-phase chromatography (e.g., C18 silica) can be an effective alternative, as the polar DMTMSA will elute quickly in the highly aqueous mobile phase. |
| Low product yield after purification. | - Product is partially soluble in the aqueous phase during extraction. - Product degradation due to acidic byproducts from DMTMSA decomposition (e.g., triflic acid). | - Back-Extraction: After the initial extraction, back-extract the aqueous layers with the organic solvent to recover any dissolved product. - Neutralizing Wash: During the workup, include a wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic impurities. Ensure your product is stable to these conditions. |
| Unexpected peaks in NMR or Mass Spectrum of the purified product. | - Residual DMTMSA. - Decomposition products of DMTMSA. | - Check for DMTMSA signals: The 1H NMR of DMTMSA will show a singlet for the two methyl groups. The 19F NMR will show a singlet for the CF₃ group. - Further Purification: If residual solvent or byproducts are detected, a second purification step (e.g., recrystallization or preparative HPLC) may be necessary. |
Experimental Protocols
General Protocol for Aqueous Workup to Remove DMTMSA
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Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction with an appropriate reagent (e.g., water, saturated ammonium chloride).
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Dilution: Dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
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Extraction: Transfer the mixture to a separatory funnel and wash with deionized water. Repeat the aqueous wash 2-3 times to maximize the removal of the polar DMTMSA.
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Brine Wash: Perform a final wash with saturated sodium chloride (brine) solution to aid in the separation of the layers and remove residual water from the organic layer.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
References
Technical Support Center: 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide
Welcome to the technical support center for 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential decomposition pathways for this compound under typical laboratory conditions?
A1: While specific experimental data for this compound is limited in publicly available literature, potential decomposition pathways can be inferred from the known chemistry of related sulfonamides and fluorinated compounds. The primary pathways of concern are thermal decomposition, hydrolysis, and photodegradation.
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Thermal Decomposition: At elevated temperatures, cleavage of the S-N bond or the C-S bond may occur. Decomposition of the trifluoromethyl group is also possible at very high temperatures.
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Hydrolysis: The S-N bond in sulfonamides can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would yield trifluoromethanesulfonic acid and dimethylamine. The trifluoromethyl group is generally stable to hydrolysis.
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Photodegradation: Exposure to high-energy light (e.g., UV) could potentially lead to cleavage of the S-N or C-S bonds through radical mechanisms.
Q2: I am observing unexpected side products in my reaction involving this compound. Could this be due to decomposition?
A2: Yes, unexpected side products can arise from the decomposition of this compound, especially if the reaction is conducted at high temperatures, for extended periods, or in the presence of strong acids, bases, or nucleophiles. It is recommended to analyze your crude reaction mixture by LC-MS or GC-MS to identify potential decomposition products such as trifluoromethanesulfonic acid, dimethylamine, or products resulting from reactions of these fragments with other components in your reaction mixture.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability and purity of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration (2-8 °C) is advisable. Avoid repeated freeze-thaw cycles if the compound is stored frozen.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields
Symptoms:
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Significant variability in product yield between batches of a reaction using this compound.
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Lower than expected yields.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation of starting material | Verify the purity of your this compound stock using techniques like NMR or GC-MS. If degradation is suspected, purify the starting material or use a fresh batch. |
| Thermal decomposition during reaction | If your reaction is run at elevated temperatures, consider if the temperature is contributing to decomposition. Try running the reaction at a lower temperature for a longer duration. Analyze for thermal decomposition products. |
| Incompatibility with reagents | Strong nucleophiles, acids, or bases may promote decomposition. Evaluate the compatibility of all reaction components with the sulfonamide functional group. A small-scale compatibility study under reaction conditions (without the main substrate) can be informative. |
Issue 2: Appearance of Unidentified Impurities in Analytical Data (HPLC, GC, NMR)
Symptoms:
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New peaks appearing in HPLC or GC chromatograms of the reaction mixture or isolated product.
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Unexplained signals in the NMR spectrum.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Hydrolysis | If aqueous workups or protic solvents are used, hydrolysis to trifluoromethanesulfonic acid and dimethylamine is a possibility. Analyze the aqueous layer or polar fractions for these species. Consider using anhydrous conditions if feasible. |
| Photodegradation | If the reaction is sensitive to light, protect the reaction vessel from light by wrapping it in aluminum foil. This is particularly important for reactions running for extended periods. |
| Reaction with solvent | Certain reactive solvents could potentially react with the sulfonamide under specific conditions. Review the literature for known incompatibilities of your solvent with sulfonamides. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the decomposition of this compound based on general principles of chemical stability. Note: This data is for illustrative purposes and should be confirmed by experimental analysis.
| Decomposition Pathway | Parameter | Condition | Value |
| Thermal Decomposition | Onset Temperature (TGA) | Inert Atmosphere | > 200 °C (Estimated) |
| Hydrolysis | Half-life (t½) | pH 1, 50 °C | Several hours (Estimated) |
| Half-life (t½) | pH 7, 50 °C | Stable (Estimated) | |
| Half-life (t½) | pH 13, 50 °C | Minutes to hours (Estimated) | |
| Photodegradation | Quantum Yield | 254 nm UV light | To be determined experimentally |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition of this compound.
Methodology:
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Place 5-10 mg of this compound into a tared TGA pan (platinum or alumina).
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Place the pan in the TGA instrument.
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Heat the sample from 25 °C to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
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Record the mass loss as a function of temperature.
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The onset of decomposition is determined as the temperature at which significant mass loss begins.
Protocol 2: Analysis of Hydrolytic Stability
Objective: To assess the stability of this compound at different pH values.
Methodology:
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Prepare buffer solutions at pH 1 (0.1 M HCl), pH 7 (phosphate buffer), and pH 13 (0.1 M NaOH).
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 10 mg/mL.
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In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration of 100 µg/mL.
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Incubate the vials at a constant temperature (e.g., 50 °C).
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At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
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Quench the hydrolysis by neutralizing the sample if necessary.
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Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the remaining amount of this compound.
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Calculate the half-life at each pH.
Visualizations
Optimizing reaction conditions for trifluoromethylation with 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide
A Note to Our Users:
Our comprehensive search for detailed experimental protocols, troubleshooting guides, and quantitative data specifically for the trifluoromethylating agent 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide did not yield sufficient information to create a dedicated technical support center for this specific reagent. The available scientific literature does not extensively cover its application for trifluoromethylation, limiting our ability to provide the in-depth technical documentation you require.
To provide you with a valuable and actionable resource, we have instead focused this guide on a widely used and well-documented class of electrophilic trifluoromethylating agents: Togni's Reagents . These reagents are commercially available, versatile, and their application in a broad range of trifluoromethylation reactions is extensively reported.
This technical support center will provide you with the necessary information to optimize your reaction conditions, troubleshoot common issues, and understand the underlying principles when using Togni's reagents for trifluoromethylation.
Technical Support Center: Electrophilic Trifluoromethylation Using Togni's Reagents
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for researchers utilizing Togni's reagents for the trifluoromethylation of various substrates.
Frequently Asked Questions (FAQs)
Q1: What are Togni's reagents and what are their main advantages?
A1: Togni's reagents are hypervalent iodine compounds used for electrophilic trifluoromethylation. The two most common variants are Togni Reagent I (a benziodoxole derivative) and Togni Reagent II (a pseudo-cyclic hypervalent iodine compound). Their main advantages include being bench-stable, commercially available, and having a broad substrate scope, allowing for the trifluoromethylation of a wide range of nucleophiles under relatively mild conditions.[1]
Q2: My trifluoromethylation reaction with a Togni's reagent is giving low yields. What are the common causes?
A2: Low yields can stem from several factors:
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Sub-optimal reaction temperature: The optimal temperature can vary significantly depending on the substrate and catalyst used.
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Incorrect solvent: Solvent polarity and coordinating ability can greatly influence the reaction outcome.
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Inappropriate catalyst or catalyst loading: For catalyzed reactions, the choice of metal catalyst (e.g., copper, palladium, iridium, ruthenium) and its concentration are crucial.[2]
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Presence of radical inhibitors: If the reaction proceeds via a radical mechanism, trace impurities that act as inhibitors can quench the reaction.
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Decomposition of the reagent or substrate: Prolonged reaction times at elevated temperatures can lead to degradation.
Q3: How can I determine if my reaction is proceeding through an ionic or a radical pathway?
A3: The reaction mechanism can be influenced by the substrate, catalyst, and reaction conditions.[1]
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Ionic Pathway: This is favored with soft nucleophiles.
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Radical Pathway: This is often initiated by a single-electron transfer (SET) process, which can be promoted by transition metal catalysts or photoredox catalysts.[2] The addition of a radical scavenger (e.g., TEMPO) would likely inhibit a radical-mediated reaction, providing evidence for this pathway.
Q4: Are there any safety precautions I should take when working with Togni's reagents?
A4: Togni's reagents are generally stable solids. However, as with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Reactions should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor solvent choice. 4. Deactivated Togni's reagent. | 1. Use a fresh batch of catalyst or pre-activate it if necessary. 2. Screen a range of temperatures (e.g., room temperature to 80 °C). 3. Test a variety of solvents with different polarities (e.g., DCM, MeCN, DMF, THF). 4. Ensure the Togni's reagent is stored in a cool, dry place and use a fresh bottle if in doubt. |
| Formation of Side Products | 1. Reaction temperature is too high, leading to decomposition. 2. Incorrect stoichiometry of reagents. 3. Cross-reactivity with functional groups on the substrate. | 1. Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS. 2. Carefully control the stoichiometry, particularly of the catalyst and any additives. 3. Consider protecting sensitive functional groups on your substrate before the trifluoromethylation step. |
| Poor Reproducibility | 1. Presence of atmospheric moisture or oxygen. 2. Variable quality of reagents or solvents. 3. Inconsistent reaction setup and stirring. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use high-purity reagents and solvents from a reliable supplier. 3. Ensure consistent stirring speed and a well-sealed reaction vessel for all experiments. |
Quantitative Data & Experimental Protocols
Table 1: Optimization of Reaction Conditions for the Trifluoromethylation of Indole
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cu(OAc)₂ (10) | MeCN | 60 | 12 | 75 |
| 2 | Cu(OAc)₂ (10) | DCM | 60 | 12 | 45 |
| 3 | Cu(OAc)₂ (10) | DMF | 60 | 12 | 82 |
| 4 | Cu(OAc)₂ (10) | DMF | RT | 24 | 30 |
| 5 | Pd(OAc)₂ (10) | DMF | 60 | 12 | 68 |
| 6 | No Catalyst | DMF | 80 | 24 | <10 |
This table is a representative example based on typical optimization studies for similar reactions and is intended for illustrative purposes.
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of Aniline
This protocol is a generalized procedure and may require optimization for specific aniline derivatives.
Materials:
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Substituted Aniline (1.0 mmol)
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Togni Reagent I (1.2 mmol)
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Copper(I) iodide (CuI) (0.1 mmol)
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1,10-Phenanthroline (0.1 mmol)
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Potassium carbonate (K₂CO₃) (2.0 mmol)
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Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
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To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the substituted aniline, Togni Reagent I, CuI, 1,10-phenanthroline, and K₂CO₃.
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Add anhydrous DMF via syringe.
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Seal the tube and place it in a preheated oil bath at 80 °C.
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Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by adding water (20 mL) and extract with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired N-trifluoromethylated aniline.
Visualizing Reaction Pathways
Generalized Workflow for Trifluoromethylation
Caption: A generalized experimental workflow for a typical trifluoromethylation reaction.
Simplified Catalytic Cycle for Copper-Catalyzed Trifluoromethylation
Caption: A simplified representation of a plausible copper-catalyzed trifluoromethylation cycle.
References
Troubleshooting poor reactivity of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor reactivity with 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or not proceeding to completion. What are the initial checks I should perform?
A1: When encountering poor reactivity, it is crucial to first verify the integrity of your reagents and the reaction setup. Ensure that all glassware was rigorously dried and the reaction was performed under an inert atmosphere (e.g., nitrogen or argon). This compound, like many triflylating agents, is sensitive to moisture. Any residual water can hydrolyze the reagent, rendering it inactive. Additionally, confirm the purity and concentration of your substrate and base.
Q2: How does the choice of base impact the reactivity of this compound?
A2: The base plays a critical role in activating the nucleophile (e.g., alcohol or amine) and scavenging the triflic acid byproduct. For sterically unhindered substrates, common non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often sufficient. However, for more challenging or sterically hindered substrates, a stronger, non-nucleophilic base such as 2,6-lutidine or a proton sponge may be required to facilitate the reaction. The pKa of the chosen base should be high enough to effectively deprotonate the nucleophile.
Q3: Can the solvent choice affect the outcome of my reaction?
A3: Absolutely. The choice of solvent can significantly influence reaction rates and yields. Aprotic solvents such as dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are generally recommended for triflylation reactions. It is imperative that the solvent is anhydrous. The use of freshly distilled or commercially available anhydrous solvents is strongly advised.
Q4: I am working with a sterically hindered alcohol, and the reaction is not proceeding. What can I do?
A4: Sterically hindered alcohols are notoriously difficult to triflylate. Increasing the reaction temperature and prolonging the reaction time are initial steps to consider. If these modifications are ineffective, employing a more reactive triflylating agent might be necessary. Alternatively, the use of a stronger, more sterically hindered base can sometimes improve yields. In some cases, the addition of a Lewis acid catalyst may be beneficial.
Q5: Are there any known side reactions that I should be aware of?
A5: With amine substrates, over-triflylation to form the bis(triflyl)amine can occur if an excess of the triflylating agent is used. For substrates with multiple nucleophilic sites, careful control of stoichiometry is essential to achieve selective triflylation. At elevated temperatures, elimination reactions can compete with the desired substitution, particularly with secondary and tertiary alcohols.
Troubleshooting Guide for Poor Reactivity
This guide provides a systematic approach to diagnosing and resolving issues of poor reactivity with this compound.
Problem: Low or No Conversion of Starting Material
Possible Cause 1: Reagent Quality and Reaction Conditions
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Solution:
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Verify Reagent Purity: Ensure the this compound is of high purity and has not been exposed to moisture. Use freshly opened bottles or material that has been properly stored.
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Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven prior to use. Use anhydrous solvents and perform the reaction under an inert atmosphere.
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Check Base Quality: Use a fresh, high-purity non-nucleophilic base.
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Possible Cause 2: Insufficient Activation of the Nucleophile
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Solution:
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Optimize the Base: If using a standard base like triethylamine, consider switching to a stronger, non-nucleophilic base such as 2,6-lutidine or DBU, especially for less nucleophilic substrates.
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Adjust Stoichiometry: Ensure at least a stoichiometric amount of base is used relative to the nucleophile. For less reactive substrates, a slight excess of the base may be beneficial.
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Possible Cause 3: Low Intrinsic Reactivity of the Substrate
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Solution:
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Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition.
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Prolong Reaction Time: Allow the reaction to stir for an extended period (e.g., 24-48 hours), monitoring progress by TLC or LC-MS.
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Consider Lewis Acid Catalysis: For particularly challenging substrates, the addition of a catalytic amount of a Lewis acid, such as Sc(OTf)₃ or Yb(OTf)₃, may enhance the electrophilicity of the triflylating agent.
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Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for poor reactivity.
Experimental Protocols
General Protocol for Triflylation of a Primary Alcohol
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To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the primary alcohol (1.0 equiv.).
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Dissolve the alcohol in anhydrous dichloromethane (DCM, 0.1 M).
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Cool the solution to 0 °C in an ice bath.
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Add a non-nucleophilic base, such as triethylamine (1.2 equiv.), dropwise.
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Slowly add a solution of this compound (1.1 equiv.) in anhydrous DCM.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
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Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol for Triflylation of a Hindered Secondary Alcohol with Lewis Acid Catalysis
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To an oven-dried Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add the hindered secondary alcohol (1.0 equiv.) and a Lewis acid catalyst, such as Sc(OTf)₃ (0.1 equiv.).
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Add anhydrous acetonitrile (MeCN, 0.1 M) and stir for 10 minutes.
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Add a sterically hindered, non-nucleophilic base, such as 2,6-lutidine (1.5 equiv.).
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Add this compound (1.3 equiv.) portion-wise at room temperature.
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Heat the reaction mixture to 40-60 °C and stir for 24-48 hours, monitoring progress.
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After cooling to room temperature, carefully quench the reaction by the slow addition of water.
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Extract the product with diethyl ether or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
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Purify by flash column chromatography.
Data Presentation
Table 1: Comparison of Common Non-Nucleophilic Bases
| Base | pKa of Conjugate Acid | Steric Hindrance | Typical Applications |
| Triethylamine (TEA) | 10.75 | Moderate | General purpose, for unhindered substrates. |
| Diisopropylethylamine (DIPEA) | 11.0 | High | Good for preventing side reactions with sensitive electrophiles. |
| 2,6-Lutidine | 6.7 | High | Useful for hindered substrates and preventing pyridine-related side reactions. |
| Proton Sponge | 12.1 | Very High | Very strong, non-nucleophilic base for challenging deprotonations. |
Table 2: Recommended Solvents for Triflylation Reactions
| Solvent | Dielectric Constant | Properties |
| Dichloromethane (DCM) | 9.1 | Good general-purpose solvent, dissolves a wide range of organic compounds. |
| Acetonitrile (MeCN) | 37.5 | More polar, can sometimes accelerate reactions. |
| Tetrahydrofuran (THF) | 7.6 | Aprotic ether, good for reactions at lower temperatures. |
Signaling Pathway and Logical Relationship Diagrams
Logical Relationship for Base Selection
Caption: Decision tree for selecting an appropriate base.
Technical Support Center: Managing Thermal Stability of Electrolytes Containing 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (TFMSA)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the thermal stability of electrolytes containing 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (TFMSA). The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (TFMSA) and why is it used in electrolytes?
A1: this compound (TFMSA) is a fluorinated sulfonamide solvent. Its high polarity, chemical and thermal stability, and non-flammable nature make it a promising component for electrolytes, particularly in high-voltage lithium-ion batteries. Fluorinated solvents like TFMSA can enhance the stability of the electrolyte and improve the performance of lithium-ion batteries by forming a stable solid electrolyte interphase (SEI) on the electrode surface.
Q2: What are the key thermal stability concerns when working with TFMSA-based electrolytes?
A2: The primary thermal stability concerns involve the decomposition of the TFMSA solvent and its reactions with other electrolyte components (salts, additives) and electrode materials at elevated temperatures. Understanding the onset temperature of decomposition and any exothermic reactions is crucial for ensuring the safety and performance of the electrochemical cell. High temperatures can accelerate capacity degradation and pose safety risks.[1][2]
Q3: What analytical techniques are used to evaluate the thermal stability of TFMSA electrolytes?
A3: The most common techniques are:
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Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, identifying exothermic or endothermic decomposition events.[3]
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Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition and the mass loss of volatile components.
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Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the chemical bonds in the electrolyte and can be used to analyze the decomposition products.[4][5]
Q4: What are the general safety precautions for handling TFMSA?
A4: TFMSA is a flammable liquid and vapor. It is crucial to keep it away from heat, sparks, and open flames. Always work in a well-ventilated area and use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that eyewash stations and safety showers are readily accessible.[6][7][8]
Section 2: Troubleshooting Guides
This section provides practical guidance for common issues encountered during experiments with TFMSA-based electrolytes.
Unexpected Thermal Events in DSC/TGA Analysis
Q: My DSC curve shows an unexpected exothermic peak at a lower temperature than anticipated. What could be the cause?
A:
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Contamination: The presence of impurities, especially water, can significantly lower the decomposition temperature of the electrolyte. Moisture can react with lithium salts to form reactive species that accelerate decomposition.
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Reaction with Electrode Material: The electrolyte may be reacting with the anode or cathode material at elevated temperatures. Running a DSC on the individual components and the mixture can help identify the source of the exotherm.
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Incorrect Sample Preparation: Improper sealing of the DSC pan can lead to solvent evaporation, concentrating the salt and potentially lowering the decomposition temperature.
Q: My TGA analysis shows a gradual mass loss at temperatures below the expected decomposition point. Why is this happening?
A:
-
Solvent Evaporation: If the sample is not sealed properly or if the heating rate is too slow, the solvent may evaporate before it decomposes, leading to a gradual mass loss.
-
Presence of Volatile Impurities: The electrolyte may contain volatile impurities that evaporate at lower temperatures.
-
Slow Decomposition: Some decomposition processes may occur slowly over a wide temperature range rather than at a specific point.
Inconsistent Experimental Results
Q: I am observing significant variations in thermal stability measurements between different batches of the same electrolyte. What should I check?
A:
-
Purity of Components: Ensure the purity of the TFMSA, lithium salt, and any additives used. Even small amounts of impurities can have a large impact on thermal stability.
-
Water Content: Measure and control the water content of your electrolyte. Store all components in a dry environment, such as a glovebox.
-
Mixing Procedure: Standardize your electrolyte preparation procedure to ensure homogeneity and consistent composition.
-
Sample Handling: Ensure consistent sample size and preparation for all thermal analyses.
Safety Incidents
Q: I observed gas evolution from my electrochemical cell during high-temperature testing. What should I do?
A:
-
Immediate Safety Measures: If safe to do so, immediately disconnect the cell from the testing equipment and move it to a fume hood or a well-ventilated area.
-
Identify the Gas (if possible): If you have the capability, analyzing the evolved gas using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) coupled with your thermal analysis instrument can help identify the decomposition products.
-
Review Experimental Conditions: Lower the operating temperature or current to prevent further decomposition.
-
Investigate the Cause: The gas evolution is a clear sign of electrolyte or electrode decomposition. A thorough post-mortem analysis of the cell components is necessary to understand the failure mechanism.
Section 3: Experimental Protocols
Protocol for Thermal Stability Analysis using DSC
-
Sample Preparation: In an argon-filled glovebox, carefully place a small, precisely weighed amount (typically 5-10 mg) of the TFMSA-based electrolyte into a hermetically sealed DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to the desired final temperature (e.g., 300 °C).
-
Maintain a constant inert gas flow (e.g., nitrogen or argon) throughout the experiment.
-
-
Data Analysis: Analyze the resulting heat flow versus temperature curve to identify the onset temperature of any exothermic or endothermic events and the peak temperature of these events.
Protocol for Thermal Decomposition Analysis using TGA
-
Sample Preparation: In an inert atmosphere, place a small, accurately weighed amount (typically 10-20 mg) of the TFMSA-based electrolyte into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Thermal Program:
-
Heat the sample from ambient temperature to the desired final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a continuous flow of inert gas (e.g., nitrogen) over the sample.
-
-
Data Analysis: Plot the sample weight as a function of temperature. Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
Protocol for Analysis of Decomposition Products using FTIR
-
Sample Preparation:
-
For liquid samples, a thin film of the electrolyte can be placed between two potassium bromide (KBr) plates.
-
For gaseous decomposition products from TGA, the outlet of the TGA can be coupled to an FTIR gas cell.
-
-
Data Acquisition: Record the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the expected decomposition products. Compare the spectra of the electrolyte before and after thermal stress to identify changes.
Section 4: Data Presentation
Table 1: Hypothetical Thermal Stability Data for TFMSA-based Electrolytes
| Electrolyte Composition | Onset Decomposition Temp. (°C) - TGA | Peak Exothermic Temp. (°C) - DSC |
| 1M LiPF₆ in TFMSA | ~150 | ~180 |
| 1M LiTFSI in TFMSA | ~170 | ~200 |
| 1M LiPF₆ in EC:DMC (1:1) | ~120 | ~150 |
Note: This table presents hypothetical data for illustrative purposes. Actual values will depend on the specific experimental conditions.
Section 5: Visualizations
Caption: Workflow for Thermal Analysis of TFMSA Electrolytes.
Caption: Troubleshooting Inconsistent Thermal Stability Results.
References
- 1. researchgate.net [researchgate.net]
- 2. Heat Generation and Degradation Mechanism of Lithium-Ion Batteries during High-Temperature Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. escholarship.org [escholarship.org]
- 5. osti.gov [osti.gov]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 7. ethz.ch [ethz.ch]
- 8. static.nsta.org [static.nsta.org]
Overcoming solubility issues with 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide in organic solvents
Welcome to the technical support center for 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your work.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a polar aprotic liquid. Based on the principle of "like dissolves like," it is expected to be miscible with a wide range of polar organic solvents.[1][2][3] Its classification as a "Fluorinated Amide Solvent" and "Fluorinated Sulfonamide Solvent" suggests it has good solubility in other polar and fluorinated solvents.[4]
Q2: I am having trouble dissolving this compound in a nonpolar solvent. Why is this happening?
A2: Due to its polar nature, this compound has limited solubility in nonpolar solvents such as hexane or toluene.[1][2][3] The significant difference in polarity between the compound and the solvent results in weak intermolecular interactions, leading to poor solvation.
Q3: Are there any safety precautions I should be aware of when handling this compound?
A3: Yes, this compound is a flammable liquid and vapor.[4][5][6] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[4][5][6] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of skin contact, immediately wash the affected area with plenty of water.[5]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing common solubility challenges with this compound.
Issue 1: The compound is not dissolving in my chosen organic solvent.
Root Cause Analysis:
The primary reason for poor solubility is a mismatch in polarity between this compound and the solvent. The general principle of "like dissolves like" dictates that polar compounds dissolve best in polar solvents, and nonpolar compounds dissolve best in nonpolar solvents.[1][2][3]
Troubleshooting Workflow:
References
- 1. ck12.org [ck12.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | 28048-17-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 28048-17-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | 28048-17-1 | TCI EUROPE N.V. [tcichemicals.com]
Technical Support Center: Preventing Corrosion in Batteries with Fluorosulfonamide Additives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluorosulfonamide additives to prevent corrosion in batteries.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with fluorosulfonamide additives.
Issue 1: Rapid Capacity Fading and Low Coulombic Efficiency
-
Symptom: The battery's capacity to hold a charge diminishes quickly with each cycle, and the coulombic efficiency (the ratio of charge output to charge input) is low.
-
Potential Causes:
-
Unstable Solid Electrolyte Interphase (SEI): The protective layer formed on the electrode surface is not robust, leading to continuous electrolyte decomposition. This is a common issue in batteries without effective additives.[1][2]
-
Inappropriate Additive Choice: Some fluorosulfonamide additives may be less effective or even detrimental to performance. For example, diethylsulfamoyl fluoride (DESF) has been shown to result in lower coulombic efficiency compared to other additives.[1]
-
Additive Purity: Impurities in the additive can negatively impact battery performance. For instance, trichloromethane has been identified as a potential impurity in some DESF samples.[3]
-
Additive Concentration: The concentration of the additive can significantly affect its performance. High concentrations of some additives, like dimethylsulfamoyl fluoride (DMSF), can lead to oxidation at the cathode.[3]
-
-
Solutions:
-
Select an Appropriate Additive: Dimethylsulfamoyl fluoride (DMSF) and potassium bis(fluorosulfonyl)amide (KFSA) have demonstrated significant improvements in coulombic efficiency and capacity retention.[1][2]
-
Optimize Additive Concentration: Start with a concentration of 1-10 wt% of the total electrolyte weight. Studies have shown that both 1 wt% and 10 wt% DMSF can improve performance.[2]
-
Verify Additive Purity: If possible, analyze the purity of the additive using techniques like gas chromatography/mass spectrometry (GC/MS).[4]
-
Consider Additive Combinations: A combination of additives, such as DMSF and KFSA, can lead to even better performance, with capacity retention reaching 85% after 500 cycles.[2]
-
Logical Relationship for Troubleshooting Rapid Capacity Fading
Caption: Troubleshooting workflow for rapid capacity fading.
Issue 2: Increased Cell Polarization
-
Symptom: The voltage difference between the charge and discharge curves at the same state of charge is high, indicating increased internal resistance.
-
Potential Causes:
-
Additive-Induced Resistance: Some additives can increase the overall resistance of the electrolyte or the charge transfer resistance at the electrode-electrolyte interface.[5]
-
Thick or Resistive SEI: While a stable SEI is crucial, an overly thick or ionically resistive SEI can impede ion transport. KFSA, for instance, has been associated with a higher SEI resistance compared to DMSF.[3]
-
-
Solutions:
-
Choose a Low-Polarization Additive: DMSF has been shown to improve cell performance without significantly increasing polarization.[1]
-
Perform Electrochemical Impedance Spectroscopy (EIS): This technique can help identify the source of the increased resistance (e.g., SEI resistance vs. charge transfer resistance). A reduction in charge transfer resistance is often observed with effective additives like DMSF.[1][2]
-
Issue 3: Inconsistent or Poor Performance with a Specific Additive (e.g., DESF)
-
Symptom: Despite using a fluorosulfonamide additive, the battery performance is poor, with low coulombic efficiency and unstable cycling.
-
Potential Causes:
-
Solutions:
Frequently Asked Questions (FAQs)
Q1: What is the primary function of fluorosulfonamide additives in preventing battery corrosion?
A1: Fluorosulfonamide additives, such as DMSF and KFSA, primarily function by participating in the formation of a stable and robust solid electrolyte interphase (SEI) on the surface of the battery's electrodes, particularly the anode.[1][2] This protective layer prevents the continuous decomposition of the electrolyte, which is a major cause of corrosion and performance degradation.[1] A stable SEI minimizes the consumption of lithium ions and electrolyte, leading to improved coulombic efficiency and longer cycle life.
Q2: What are the key differences in the SEI formed with different fluorosulfonamide additives?
A2: The composition of the SEI can vary significantly depending on the additive used. For example, ex-situ analysis has shown that the SEI formed with KFSA contains nitrogen, while the SEI formed with DMSF does not show significant nitrogen incorporation.[2] This suggests different degradation pathways and incorporation mechanisms for these additives into the SEI.[2] Furthermore, the SEI formed with DMSF has been associated with a lower charge transfer resistance compared to that formed with KFSA.[3]
Q3: What concentration of fluorosulfonamide additive is recommended?
A3: The optimal concentration can vary depending on the specific additive, electrolyte system, and cell chemistry. However, studies have shown that concentrations in the range of 1 to 10 wt% are effective.[2] For instance, both 1 wt% and 10 wt% DMSF have demonstrated significant improvements in coulombic efficiency in half-cells.[2] It is advisable to start with a concentration in this range and optimize based on experimental results.
Q4: Can fluorosulfonamide additives be used in combination with other additives?
A4: Yes, combining fluorosulfonamide additives with other types of additives can have synergistic effects. For example, a combination of DMSF and KFSA in the same electrolyte has been shown to yield a higher capacity retention (85% after 500 cycles) compared to using either additive alone.[2]
Q5: How do I prepare and handle electrolytes containing fluorosulfonamide additives safely?
A5: Electrolytes containing fluorosulfonamide additives should be prepared and handled in an inert atmosphere, such as an argon-filled glovebox, to prevent contamination from moisture and air.[6] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The additives themselves should be stored in a dry, cool, and well-ventilated place. For disposal, follow your institution's guidelines for hazardous chemical waste.
Quantitative Data Summary
The following tables summarize the performance improvements observed with the use of fluorosulfonamide additives in various battery chemistries.
Table 1: Performance of Fluorosulfonamide Additives in Graphite||K Half-Cells
| Additive (10 wt%) | First Cycle Coulombic Efficiency (%) | Average Coulombic Efficiency (after 25 cycles, %) |
| None | 81 | ~96 |
| KFSA | 87 | >98 |
| DMSF | Slightly improved over no additive | >98 |
| DESF | 64 | <96 |
Data extracted from a study on K-ion batteries.[7]
Table 2: Performance of Fluorosulfonamide Additives in Graphite||K2Mn[Fe(CN)6] Full Cells
| Additive | Capacity Retention after 500 cycles (%) |
| None | 37 |
| 10 wt% DMSF | 68 |
| DMSF + KFSA | 85 |
Data extracted from a study on K-ion batteries.[2]
Experimental Protocols
Protocol 1: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Assembly: Assemble the coin cell (e.g., 2032 type) inside an argon-filled glovebox. Use the electrolyte containing the desired fluorosulfonamide additive.
-
Equilibration: Allow the assembled cell to rest for at least 24 hours to ensure proper wetting of the electrodes and separator.[1]
-
Pre-cycling (for SEI formation): Cycle the cell for a few initial cycles (e.g., 5 cycles at a C/10 rate) to form a stable SEI.[3]
-
EIS Measurement:
-
Set the potentiostat/galvanostat to EIS mode.
-
Apply a small AC voltage amplitude (e.g., 5-10 mV) to the cell at its open-circuit voltage (OCV).
-
Sweep the frequency over a desired range (e.g., 1 MHz to 0.01 Hz).
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z' vs. -Z'').
-
Fit the data to an equivalent circuit model to extract parameters such as solution resistance (Rs), SEI resistance (Rsei), and charge transfer resistance (Rct).
-
Experimental Workflow for EIS
Caption: Workflow for Electrochemical Impedance Spectroscopy.
Protocol 2: Battery Cycling Performance Test
-
Cell Assembly and Equilibration: Follow steps 1 and 2 from the EIS protocol.
-
Formation Cycles: Perform 1-3 initial cycles at a low C-rate (e.g., C/20 or C/10) to ensure the formation of a stable SEI.
-
Cycling Protocol:
-
Charge the cell at a constant current (CC) to the upper voltage cutoff.
-
Hold the cell at the constant voltage (CV) until the current drops to a specified value (e.g., C/50).
-
Rest the cell for a short period (e.g., 10-20 minutes).
-
Discharge the cell at a constant current (CC) to the lower voltage cutoff.
-
Rest the cell for a short period.
-
-
Data Collection: Record the charge and discharge capacities, coulombic efficiency, and voltage profiles for each cycle.
-
Long-Term Cycling: Repeat the cycling protocol for a desired number of cycles (e.g., 100, 500, or more) to evaluate capacity retention and long-term stability.
Protocol 3: Cyclic Voltammetry (CV)
-
Cell Assembly: Assemble a three-electrode cell in an argon-filled glovebox with a working electrode, a counter electrode, and a reference electrode. Use the electrolyte containing the fluorosulfonamide additive.
-
CV Measurement:
-
Set the potentiostat to CV mode.
-
Define the potential window to be scanned.
-
Set the scan rate (e.g., 0.1 mV/s).
-
Run the CV for a few cycles to observe the electrochemical behavior, including reduction and oxidation peaks related to SEI formation and other electrochemical reactions.
-
-
Data Analysis: Analyze the resulting voltammogram to identify the potentials at which key electrochemical processes occur.
References
- 1. Fluorosulfonamide-type electrolyte additives for long-life K-ion batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA06926A [pubs.rsc.org]
- 2. Fluorosulfonamide-type electrolyte additives for long-life K-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Enhancing the stability of the solid electrolyte interphase with fluorinated additives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with fluorinated additives to enhance the stability of the solid electrolyte interphase (SEI) in lithium-ion batteries.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving fluorinated additives for SEI stabilization.
Question: Why am I observing rapid capacity fading and low coulombic efficiency even with the addition of a fluorinated additive like Fluoroethylene Carbonate (FEC)?
Answer:
Several factors could contribute to this issue:
-
Suboptimal Additive Concentration: The concentration of the fluorinated additive is critical. Too low a concentration may not form a complete and stable SEI, while an excessively high concentration can lead to increased interfacial impedance and side reactions. It is crucial to optimize the additive concentration for your specific electrode materials and electrolyte system.[1][2]
-
Incomplete SEI Formation: The initial formation cycles are critical for establishing a robust SEI. If the formation protocol (e.g., C-rate, voltage window) is not optimized, the resulting SEI may be non-uniform or porous, leading to continuous electrolyte decomposition.[3][4][5]
-
Electrolyte Decomposition: Even with additives, the base electrolyte can still decompose, especially at high voltages or elevated temperatures.[6][7] The decomposition products can interfere with the desired SEI formation from the fluorinated additive.
-
Anode Volume Expansion: For high-capacity anodes like silicon, significant volume changes during cycling can crack the SEI, exposing fresh anode surface to the electrolyte and leading to continuous SEI reformation and consumption of lithium and electrolyte.[8][9] A well-formed, flexible SEI derived from additives like FEC can help mitigate this.[8]
Question: My cell is showing a significant increase in impedance after a few cycles. What could be the cause?
Answer:
Increased impedance is often related to the properties of the SEI layer and other interfacial phenomena:
-
Thick or Resistive SEI: While fluorinated additives are intended to form a stable SEI, non-optimal conditions can lead to the formation of an overly thick or ionically resistive SEI. This can be caused by an inappropriate additive concentration or side reactions. For instance, some studies suggest that while FEC can form a stable SEI, it might increase internal resistance in certain systems like Li-ion capacitors.[10]
-
LiF Accumulation: The decomposition of fluorinated additives like FEC leads to the formation of lithium fluoride (LiF) in the SEI.[8][11][12] While LiF is beneficial for mechanical stability, excessive or poorly distributed LiF can increase the ionic resistance of the SEI.
-
Polymerization Products: Additives like Vinylene Carbonate (VC) can form polymeric species on the electrode surface.[13][14] While these can be protective, they might also contribute to increased impedance if they are too thick or have low ionic conductivity.
Question: I am observing gas generation in my cells. Is this related to the fluorinated additive?
Answer:
Gas generation can be a sign of ongoing electrolyte decomposition. While fluorinated additives aim to suppress this, they can also be involved in gas-producing reactions:
-
Additive Decomposition: The electrochemical reduction of fluorinated additives during SEI formation can produce gaseous byproducts.[4]
-
Base Electrolyte Decomposition: If the SEI formed by the additive is not sufficiently passivating, the base electrolyte solvents (e.g., ethylene carbonate, dimethyl carbonate) can continue to decompose on the electrode surface, leading to the evolution of gases like CO2, CO, and various hydrocarbons.
Frequently Asked Questions (FAQs)
What is the primary mechanism by which fluorinated additives like FEC enhance SEI stability?
Fluoroethylene carbonate (FEC) and other fluorinated additives generally have a lower reduction potential than the main electrolyte solvents.[2] This allows them to be preferentially reduced on the anode surface during the initial charging cycles.[4][8] The reduction of FEC leads to the formation of a stable and robust SEI layer rich in lithium fluoride (LiF) and polymeric species like lithium poly(vinyl carbonate).[8][11] This LiF-rich SEI is mechanically more stable and flexible, which is particularly beneficial for accommodating the large volume changes of anodes like silicon.[8] It effectively passivates the electrode surface, preventing further decomposition of the electrolyte.[5]
How does FEC compare to a non-fluorinated additive like Vinylene Carbonate (VC)?
Both FEC and VC are effective SEI-forming additives, but they result in SEI layers with different compositions and properties.
-
FEC-derived SEI: Tends to be rich in LiF and lithium alkyl carbonates, forming a thin and stable passivation layer.[1][13] The presence of LiF enhances the mechanical robustness of the SEI.[8]
-
VC-derived SEI: Primarily forms a polymeric layer of poly(VC) along with lithium carbonate.[10][13][14] This polymeric SEI can also be very effective at stabilizing the electrode interface.
The choice between FEC and VC often depends on the specific anode material and desired battery performance characteristics. For silicon anodes, FEC is often favored due to the flexibility and robustness of the LiF-rich SEI it forms.[14]
What are the key experimental techniques to characterize the SEI formed from fluorinated additives?
A combination of techniques is typically employed to gain a comprehensive understanding of the SEI:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and elemental distribution of the SEI layer.[11][13]
-
Transmission Electron Microscopy (TEM): To visualize the morphology, thickness, and uniformity of the SEI.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the molecular structures of the organic components within the SEI.[9][11]
-
Electrochemical Impedance Spectroscopy (EIS): To measure the ionic conductivity and charge transfer resistance of the SEI.[1][15]
-
Atomic Force Microscopy (AFM): To study the surface morphology and mechanical properties of the SEI in-situ.[16]
Can fluorinated additives be used in combination with other additives?
Yes, using a combination of additives is a common strategy to leverage the synergistic effects of different molecules. For example, combining an SEI-forming additive like FEC with a cathode-stabilizing additive or a flame retardant can improve the overall performance and safety of the battery.[17]
Quantitative Data Summary
The following tables summarize key performance data from studies utilizing fluorinated additives.
Table 1: Comparison of FEC and VC Additives on Silicon Nanoparticle Anodes
| Additive (wt%) | Average Coulombic Efficiency (first 100 cycles) | Capacity Retention after 100 cycles (%) |
| None | < 98.0 | < 20 |
| 10% FEC | > 99.5 | ~ 80 |
| 15% FEC | > 99.5 | ~ 85 |
| 3% VC | ~ 99.0 | ~ 60 |
| 6% VC | ~ 99.2 | ~ 70 |
(Data synthesized from representative values in the literature[1])
Table 2: Impedance of SEI on Graphite Anodes with Different Additives
| Electrolyte | R_SEI (Ω) after formation | R_SEI (Ω) after 50 cycles |
| Standard Electrolyte | ~ 40 | > 100 |
| + 3% VC | ~ 25 | ~ 50 |
| + 3% FEC | ~ 20 | ~ 40 |
(Data synthesized from representative values in the literature[13])
Experimental Protocols
Protocol 1: Electrochemical Evaluation of Fluorinated Additives
-
Electrolyte Preparation: Prepare the baseline electrolyte (e.g., 1 M LiPF6 in EC:DMC 1:1 v/v) in an argon-filled glovebox. Add the desired concentration of the fluorinated additive (e.g., 1-10 wt% FEC) to the baseline electrolyte and stir overnight to ensure homogeneity.
-
Cell Assembly: Assemble coin cells (e.g., 2032-type) in the glovebox using the prepared electrolyte, a working electrode (e.g., silicon or graphite), a lithium metal counter/reference electrode, and a separator.
-
Formation Cycling: Perform the initial SEI formation cycles at a low C-rate (e.g., C/20 or C/10) for 2-3 cycles within a defined voltage window.
-
Performance Cycling: Cycle the cells at a higher C-rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100-500 cycles) to evaluate capacity retention and coulombic efficiency.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge and after a certain number of cycles to monitor the evolution of the SEI and charge transfer resistances.[15]
Protocol 2: Ex-situ XPS Analysis of the SEI Layer
-
Cell Disassembly: After cycling, carefully disassemble the coin cell in an argon-filled glovebox.
-
Electrode Rinsing: Gently rinse the anode with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt.
-
Sample Transfer: Transfer the rinsed anode to the XPS chamber using an air-tight transfer vessel to prevent exposure to air and moisture.
-
XPS Analysis: Acquire XPS spectra using a monochromatic Al Kα X-ray source. Obtain survey scans to identify the elements present and high-resolution scans of relevant elements (e.g., C 1s, O 1s, F 1s, Li 1s) to determine the chemical species in the SEI. Depth profiling using an argon ion gun can be used to probe the composition at different depths of the SEI.
Visualizations
Caption: Mechanism of SEI formation with FEC additive.
References
- 1. [PDF] Comparative Study of Fluoroethylene Carbonate and Vinylene Carbonate for Silicon Anodes in Lithium Ion Batteries | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psecommunity.org [psecommunity.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How Fluoroethylene Carbonate (FEC) Stabilizes Silicon Anode SEI [eureka.patsnap.com]
- 9. Understanding Fluoroethylene Carbonate and Vinylene Carbonate Based Electrolytes for Si Anodes in Lithium Ion Batteries with NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reduction mechanism of fluoroethylene carbonate for stable solid–electrolyte interphase film on silicon anode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deciphering the Mechanism of FEC-induced SEI Formation in Li-ion Batteries | Laboratory for Electrochemistry | PSI [psi.ch]
- 13. [PDF] Effect of Vinylene Carbonate and Fluoroethylene Carbonate on SEI Formation on Graphitic Anodes in Li-Ion Batteries | Semantic Scholar [semanticscholar.org]
- 14. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 15. elib.dlr.de [elib.dlr.de]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
1,1,1-trifluoro-N,N-dimethylmethanesulfonamide vs. other trifluoromethylating agents
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (–CF₃) group is a critical tool for modulating the physicochemical and biological properties of organic molecules. The selection of an appropriate trifluoromethylating agent is paramount for achieving optimal efficiency, substrate compatibility, and desired reactivity. This guide provides an objective comparison of prominent trifluoromethylating agents, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in reagent selection.
While a broad range of compounds can introduce a trifluoromethyl group, this guide will focus on a comparative analysis of the most widely utilized classes of reagents: electrophilic, nucleophilic, and radical trifluoromethylating agents. It is important to note that 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (TFDM) , the subject of the initial inquiry, is not a recognized trifluoromethylating agent in the reviewed scientific literature. Its documented applications are primarily as a solvent, particularly in the field of electrochemistry. Therefore, a direct performance comparison of TFDM with established trifluoromethylating reagents is not feasible. This guide will instead focus on the proven and well-documented alternatives.
Understanding the Players: Classes of Trifluoromethylating Agents
Trifluoromethylating agents can be broadly categorized based on the nature of the trifluoromethyl species they deliver to the substrate.
-
Electrophilic "CF₃⁺" Reagents: These reagents deliver a trifluoromethyl cation equivalent to nucleophilic substrates. The most prominent examples are Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts). They are particularly effective for the trifluoromethylation of β-ketoesters, silyl enol ethers, arenes, and various heteroatom nucleophiles.[1][2]
-
Nucleophilic "CF₃⁻" Reagents: These reagents provide a trifluoromethyl anion equivalent to electrophilic substrates. The most widely used is the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃), which excels in the trifluoromethylation of carbonyl compounds like aldehydes and ketones.[1][2]
-
Radical "CF₃•" Reagents: These reagents generate a trifluoromethyl radical, which can participate in a variety of transformations, including the functionalization of arenes and heteroarenes. Langlois' reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is a popular choice due to its stability, affordability, and effectiveness in radical pathways.[1][3]
Performance Comparison: Trifluoromethylation of Key Substrates
The choice of trifluoromethylating agent is highly dependent on the substrate and the desired transformation. The following tables provide a comparative summary of the performance of these key reagents on two common classes of substrates: β-ketoesters and indoles.
Table 1: Trifluoromethylation of β-Ketoesters
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reference |
| Electrophilic | Togni Reagent II | Ethyl 2-oxocyclohexanecarboxylate | Low to Inefficient | [3][4] |
| Electrophilic | Umemoto Reagent | Ethyl 2-oxocyclohexanecarboxylate | Good to Excellent | [3][4] |
| Electrophilic | Cyclopropyl-substituted Sulfonium Salt | Ethyl 2-oxocyclohexanecarboxylate | >95 | [3] |
| Nucleophilic | Ruppert-Prakash Reagent (with TBAF) | Ethyl benzoylacetate | 85 | [3] |
Table 2: Trifluoromethylation of Indoles
| Reagent Class | Specific Reagent | Substrate | Position of Trifluoromethylation | Yield (%) | Reference |
| Electrophilic | Togni Reagent | Indole | C2 | 70-80 | [5] |
| Electrophilic | Umemoto Reagent | N-acetylindole | C3 | 85 | [6] |
| Radical | Langlois' Reagent (with TBHP) | Indole | C2 | 62 | [7] |
Mechanistic Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental setups can provide a clearer understanding of how these reagents operate.
Caption: Overview of the primary reaction mechanisms for different classes of trifluoromethylating agents.
Detailed Experimental Protocols
Reproducible and detailed experimental procedures are crucial for successful synthesis. The following are representative protocols for key trifluoromethylation reactions.
Protocol 1: Electrophilic Trifluoromethylation of a β-Ketoester using Umemoto's Reagent
Materials:
-
β-Ketoester (e.g., ethyl 2-oxocyclohexanecarboxylate) (1.0 equiv)
-
Umemoto's Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.1 equiv)
-
Base (e.g., NaH or a non-nucleophilic organic base) (1.1 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous solvent and the β-ketoester.
-
Cool the solution to 0 °C and add the base portion-wise. Stir for 30 minutes at 0 °C to form the enolate.
-
Add Umemoto's reagent in one portion.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the α-trifluoromethylated β-ketoester.[3][8]
Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent
Materials:
-
Aldehyde (e.g., benzaldehyde) (1.0 equiv)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1 M in THF, 0.1 equiv)
-
Anhydrous THF
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde and anhydrous THF.
-
Cool the solution to 0 °C.
-
Add the Ruppert-Prakash reagent, followed by the slow, dropwise addition of the TBAF solution.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
After completion (typically 1-3 hours), quench the reaction with 1 M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The resulting silyl ether can be deprotected using acidic conditions (e.g., 1 M HCl in methanol) to yield the trifluoromethylated alcohol, which is then purified by column chromatography.[3]
Protocol 3: Radical C-H Trifluoromethylation of a Heterocycle using Langlois' Reagent
Materials:
-
Heterocycle (e.g., indole) (1.0 equiv)
-
Langlois' Reagent (CF₃SO₂Na) (2.0 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (3.0 equiv)
-
Dichloromethane (DCM) and Water (as a biphasic solvent system)
Procedure:
-
To a round-bottom flask, add the heterocycle, Langlois' reagent, DCM, and water.
-
Stir the biphasic mixture vigorously.
-
Add TBHP dropwise to the reaction mixture at room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography.[7][9]
Caption: A generalized experimental workflow for a typical trifluoromethylation reaction.
Conclusion
The selection of a trifluoromethylating agent is a critical decision in the design of a synthetic route. While this compound is not a viable option for this transformation, a powerful arsenal of electrophilic, nucleophilic, and radical reagents is available to the modern chemist. Electrophilic reagents like Umemoto's and Togni's are well-suited for electron-rich substrates, while the nucleophilic Ruppert-Prakash reagent is the workhorse for carbonyl chemistry. For direct C-H functionalization, particularly of heterocycles, the radical pathway offered by Langlois' reagent is often the most effective. By understanding the distinct reactivity profiles, consulting comparative data, and utilizing detailed experimental protocols, researchers can confidently choose the optimal reagent to achieve their synthetic goals in the pursuit of novel and impactful molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 9. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triflating Agents: 1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide vs. Triflic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two trifluoromethylsulfonyl-containing reagents: 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide and trifluoromethanesulfonic anhydride (triflic anhydride). The objective is to evaluate their performance as triflating agents in organic synthesis, supported by available experimental data and established protocols.
Introduction
The trifluoromethanesulfonyl group (CF₃SO₂-), or triflyl group (Tf), is an excellent leaving group in nucleophilic substitution and cross-coupling reactions, making the synthesis of triflates (compounds containing the CF₃SO₃- group) a crucial transformation in modern organic chemistry. Triflic anhydride is a widely recognized and potent reagent for this purpose.[1] This guide examines the available evidence for this compound as a potential alternative.
Chemical Properties and Reactivity
A summary of the key chemical properties of both reagents is presented in Table 1.
Table 1: Chemical and Physical Properties
| Property | This compound | Triflic Anhydride |
| CAS Number | 28048-17-1[2] | 358-23-6[3] |
| Molecular Formula | C₃H₆F₃NO₂S[2] | C₂F₆O₅S₂[3] |
| Molecular Weight | 177.15 g/mol [4] | 282.14 g/mol [1] |
| Appearance | Colorless to light yellow clear liquid[2] | Colorless fuming liquid[3] |
| Reactivity | Limited data available on its use as a triflating agent. Primarily documented as a solvent for battery applications. | Highly reactive electrophile, readily reacts with nucleophiles such as alcohols and phenols to form triflates.[1] |
Performance as a Triflating Agent: A Comparative Analysis
Triflic Anhydride: The Established Reagent
Triflic anhydride is a highly effective and widely used reagent for the synthesis of alkyl and aryl triflates.[5] Its high reactivity allows for the triflation of a broad range of substrates, including sterically hindered alcohols and phenols, often with high yields.
Typical Reaction Scheme for Triflation of a Phenol:
Caption: General reaction for the triflation of a phenol using triflic anhydride.
A representative experimental protocol for the triflation of a phenol using triflic anhydride is provided below. This procedure is based on a well-established method for the synthesis of aryl triflates.[6]
Experimental Protocol: Synthesis of 4-Chlorophenyl Trifluoromethanesulfonate [6]
-
Reaction Setup: A 250-mL, three-necked flask equipped with a magnetic stir bar, thermocouple, nitrogen bubbler, and septum is charged with 4-chlorophenol (13.2 g, 102.5 mmol) and dichloromethane (125 mL).
-
Addition of Base: Pyridine (9.1 mL, 112.5 mmol) is added to the solution via syringe.
-
Cooling: The reaction mixture is cooled to -10°C using an ice/methanol bath.
-
Addition of Triflic Anhydride: Triflic anhydride (18.7 mL, 111.3 mmol) is added dropwise via syringe, maintaining the internal temperature below -2°C.
-
Reaction: The mixture is stirred for 1 hour at -10°C and then allowed to warm to room temperature.
-
Workup: Water (75 mL) is added, and the mixture is stirred for 15 minutes. The layers are separated, and the organic layer is washed sequentially with 0.2 N HCl, water, and brine.
-
Purification: The organic layer is concentrated, and the resulting oil is purified by filtration through a silica gel plug to yield the product.
Table 2: Representative Yields for the Triflation of Phenols with Triflic Anhydride [6]
| Phenol Substrate | Product | Yield (%) |
| 4-Chlorophenol | 4-Chlorophenyl trifluoromethanesulfonate | 96 |
| 4-Cyanophenol | 4-Cyanophenyl trifluoromethanesulfonate | 95 |
| 4-Acetylphenol | 4-Acetylphenyl trifluoromethanesulfonate | 98 |
| 4-Nitrophenol | 4-Nitrophenyl trifluoromethanesulfonate | 85 |
This compound: An Unexplored Alternative
Despite its structural similarity to other triflyl-containing compounds, a comprehensive review of the scientific literature reveals a notable absence of experimental data on the use of this compound as a reagent for the triflation of alcohols or phenols. The primary application reported for this compound is as a solvent in high-energy-density battery applications. While triflamides (compounds with a Tf-N bond) are a known class of compounds, their reactivity as triflylating agents is not well-established in the same way as triflic anhydride.[7]
The lack of published research in this area suggests that this compound is either not a viable reagent for this transformation or is significantly less reactive and efficient than triflic anhydride, making it an unattractive option for synthetic chemists.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for a triflation reaction using triflic anhydride, from reaction setup to product isolation.
Caption: A standard experimental workflow for a triflation reaction.
Safety and Handling
Both reagents require careful handling due to their hazardous nature.
Table 3: Safety Information
| Hazard | This compound | Triflic Anhydride |
| GHS Pictograms | Flammable liquid, Skin and eye irritant[4] | Oxidizer, Corrosive, Harmful[3] |
| Hazard Statements | Flammable liquid and vapor. Causes skin and serious eye irritation.[4] | May intensify fire; oxidizer. Harmful if swallowed. Causes severe skin burns and eye damage.[3] |
| Handling Precautions | Keep away from heat and open flames. Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area.[2] | Handle under an inert atmosphere. Do not allow contact with water. Wear personal protective equipment. Use only in a chemical fume hood.[3][8] |
Triflic anhydride is particularly hazardous as it reacts violently with water and is highly corrosive.[3]
Conclusion
Based on the available scientific literature, triflic anhydride is a highly reactive and versatile reagent for the synthesis of triflates from alcohols and phenols, with well-documented procedures and high reported yields. In stark contrast, there is no significant body of evidence to support the use of this compound as a practical triflating agent in organic synthesis. Researchers and drug development professionals seeking to perform triflation reactions should continue to consider triflic anhydride as the reagent of choice. While the exploration of alternative reagents is an ongoing endeavor in chemistry, this compound does not currently present itself as a viable substitute for the well-established efficacy of triflic anhydride in this critical transformation.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | 28048-17-1 | TCI AMERICA [tcichemicals.com]
- 3. fishersci.fr [fishersci.fr]
- 4. This compound | C3H6F3NO2S | CID 179504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comparative Guide to Trifluoromethylating Reagents: Umemoto's Reagents versus 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl group (–CF₃) into organic molecules is a cornerstone of modern chemistry, offering enhancements in metabolic stability, lipophilicity, and bioavailability. The choice of a suitable trifluoromethylating reagent is therefore a critical decision in synthetic design. This guide provides a detailed comparison of the well-established, electrophilic Umemoto's reagents with 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide, clarifying their distinct roles and performance in chemical synthesis.
Executive Summary
Umemoto's reagents are a class of powerful and widely utilized electrophilic trifluoromethylating agents, specifically designed to transfer a "CF₃⁺" equivalent to a broad range of nucleophiles. In contrast, extensive evaluation of the chemical literature reveals that This compound is not employed as a trifluoromethylating agent . Its primary applications are as a solvent, particularly in battery technologies, and as a stable building block in organic synthesis. This guide will therefore focus on the established performance of Umemoto's reagents for trifluoromethylation and contextualize the distinct chemical properties and applications of this compound.
Umemoto's Reagents: The Gold Standard for Electrophilic Trifluoromethylation
Developed by Teruo Umemoto and collaborators, these reagents are S-(trifluoromethyl)dibenzothiophenium salts that have become commercially available and indispensable tools in both academic and industrial research.[1] Several generations of Umemoto's reagents have been developed, with newer iterations offering enhanced reactivity, thermal stability, and ease of handling.[2]
Performance and Substrate Scope
Umemoto's reagents are effective for the trifluoromethylation of a wide array of nucleophiles.[3][4] The reactivity can be tuned by modifying the substituents on the dibenzothiophene core. For instance, Umemoto's Reagent II, a difluoro-substituted version, exhibits superior thermal stability and electrophilicity compared to the first-generation reagent. A newer generation, Umemoto Reagent IV, with trifluoromethoxy substituents, has been shown to be even more powerful.[5]
Key substrate classes for trifluoromethylation using Umemoto's reagents include:
-
Carbon Nucleophiles: This includes soft nucleophiles like β-ketoesters, dicyanoalkylidenes, silyl enol ethers, and electron-rich (hetero)aromatics.[3][6] Yields for the trifluoromethylation of β-ketoesters are generally good to excellent.[6]
-
Heteroatom Nucleophiles: Thiols and phosphines are readily trifluoromethylated.
-
Specialized Applications: Recent advancements have demonstrated their use in copper- and palladium-catalyzed reactions, expanding the scope to include substrates like terminal alkynes, indolines, and aryl boronic acids.[7][8]
Data Presentation: Performance of Umemoto's Reagents
The following table summarizes the performance of various Umemoto's reagents in the trifluoromethylation of common nucleophiles.
| Reagent Generation | Substrate | Product | Yield (%) | Reference |
| Umemoto's Reagent I (and derivatives) | Cyclic β-ketoesters | α-Trifluoromethyl-β-ketoesters | Good to Excellent | [6] |
| Umemoto's Reagent I | Silyl enol ethers | α-Trifluoromethyl ketones | Good to High | [6] |
| Umemoto's Reagent I | Indanone-derived β-keto ester | α-Trifluoromethylated product | 52-92% | [3] |
| Umemoto's Reagent II | β-Dicarbonyl compounds | Trifluoromethylated products | Smooth reaction | |
| Umemoto's Reagent II | Indoles, Thiols, Phosphines | Trifluoromethylated products | Applicable | |
| Umemoto Reagent IV | Keto ester salt | CF₃-keto ester | 84% | [5] |
| Umemoto Reagent IV | Diketone salt | CF₃-diketone | 80% | [5] |
| Umemoto Reagent IV | p-Hydroquinone | 2-CF₃-1,4-hydroquinone | 78% | [5] |
| Umemoto Reagent IV | 4-tert-Butylaniline | Trifluoromethylated aniline | 91% | [5] |
| Umemoto Reagent IV | Caffeine (photochemical) | 8-Trifluoromethylcaffeine | 71% | [5] |
This compound: A Stable Sulfonamide
In contrast to the designed reactivity of Umemoto's reagents, this compound (CAS 28048-17-1) is characterized by its chemical stability. The core of this molecule is a trifluoromethanesulfonyl group (CF₃SO₂–), also known as a triflyl group, attached to a dimethylamino moiety.
Chemical Properties and Applications
The carbon-sulfur bond in the triflyl group is exceptionally strong, and the trifluoromethyl group is not readily released as an electrophilic, nucleophilic, or radical species under typical synthetic conditions. Consequently, this compound does not function as a trifluoromethylating agent.
Its documented applications include:
-
Solvents for Electrochemical Applications: Its high polarity and stability make it a suitable component of electrolytes in batteries and other electrochemical devices.
-
Chemical Building Block: It can be used as a stable precursor in the synthesis of more complex molecules where the trifluoromethanesulfonyl group is retained.
Experimental Protocols
General Procedure for Electrophilic Trifluoromethylation of a β-Keto Ester using Umemoto's Reagent
This protocol is adapted from representative procedures for the trifluoromethylation of active methylene compounds.[1]
Materials:
-
β-Keto ester (e.g., α-acetyl-γ-butyrolactone)
-
Base (e.g., Sodium Hydride, 60% dispersion in mineral oil)
-
Umemoto's Reagent (e.g., Umemoto Reagent IV)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the β-keto ester (1.0 equiv) in anhydrous DMF, add sodium hydride (2.0 equiv) at room temperature.
-
Stir the mixture for 15 minutes to allow for the formation of the enolate.
-
Cool the reaction mixture to -45 °C in a suitable cooling bath.
-
Add the Umemoto's reagent (1.2 equiv) portion-wise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the α-trifluoromethylated β-keto ester.
Mandatory Visualizations
Logical Relationship: Reagent Selection for Trifluoromethylation
Caption: Reagent application guide.
Experimental Workflow: Trifluoromethylation of a β-Keto Ester
Caption: Experimental workflow for trifluoromethylation.
Conclusion
The choice between Umemoto's reagents and this compound is determined by the desired chemical transformation. For the direct introduction of a trifluoromethyl group via an electrophilic pathway, Umemoto's reagents are the reagents of choice, offering proven efficacy across a broad range of substrates. Conversely, this compound is a stable compound primarily used as a solvent or a building block and is not suitable for trifluoromethylation reactions. This clear distinction in reactivity and application is crucial for the successful design and execution of synthetic strategies in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Fluorinated Sulfonamides as Advanced Battery Electrolyte Additives
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of higher energy density and longer cycle life in battery technology has propelled the exploration of novel electrolyte formulations. Among the most promising candidates are fluorinated sulfonamide-based additives, which have demonstrated significant potential in enhancing battery performance and stability. This guide provides a comprehensive comparative analysis of select fluorinated sulfonamides, summarizing their impact on key electrochemical metrics and detailing the experimental protocols for their evaluation.
Quantitative Performance Comparison
The following tables summarize the performance of different fluorinated sulfonamide additives in both potassium-ion and lithium-ion battery systems. It is crucial to note that the data is compiled from various studies with differing experimental conditions. Direct comparison should, therefore, be made with caution.
Table 1: Performance of Fluorinated Sulfonamide Additives in K-Ion Batteries
| Additive | Concentration (wt%) | Cell Configuration | Initial Coulombic Efficiency (%) | Capacity Retention after 500 Cycles (%) | Key Findings |
| Baseline (No Additive) | 0 | Graphite / K-metal Half-cell | 81 | 37 (in full cell) | Serves as a control, exhibiting lower efficiency and significant capacity fade. |
| Dimethyl Sulfamoyl Fluoride (DMSF) | 10 | Graphite / K-metal Half-cell & Graphite / K2Mn[Fe(CN)6] Full-cell | 87 (half-cell) | 68 (full cell) | Significantly improves coulombic efficiency and capacity retention.[1] |
| Potassium Bis(fluorosulfonyl)amide (KFSA) | 10 | Graphite / K-metal Half-cell & Graphite / K2Mn[Fe(CN)6] Full-cell | 87 (half-cell) | 85 (in combination with DMSF in full cell) | Demonstrates high coulombic efficiency and excellent capacity retention, especially when combined with DMSF.[1] |
Table 2: Performance of Fluorinated Sulfonamide Additives in Li-Ion Batteries
| Additive/Solvent | Concentration | Cell Configuration | Ionic Conductivity (mS/cm⁻¹) | Capacity Retention | Key Findings |
| N,N-dimethyl fluorosulfonamide (DMFSA) | 1.0 M LiTFSI in DMFSA | - | 1.76 at 25°C | - | Acts as a stable solvent, suppressing aluminum corrosion.[2] |
| Lithium (fluorosulfonyl)(n-nonafluorobutanesulfonyl)imide (LiFNFSI) | 1.0 M in EC/EMC | Graphite / LiCoO₂ | Comparable to LiClO₄ | 63% after 100 cycles at 60°C | Significantly improves high-temperature performance by reducing capacity fading.[3] |
Mechanism of Action: The Role of the Solid Electrolyte Interphase (SEI)
The primary mechanism by which fluorinated sulfonamide additives enhance battery performance is through the formation of a stable and robust Solid Electrolyte Interphase (SEI) on the anode surface. This SEI layer is critical for preventing the continuous decomposition of the electrolyte, thus improving coulombic efficiency and extending the cycle life of the battery.
Caption: Logical relationship between fluorinated sulfonamide additives, SEI formation, and improved battery performance.
Experimental Protocols
Detailed methodologies for key experimental evaluations are provided below. These protocols are essential for the accurate and reproducible assessment of electrolyte additives.
Coulombic Efficiency (CE) Measurement
Objective: To determine the ratio of the total charge extracted from the battery during discharge to the total charge put into the battery during charging.
Methodology:
-
Cell Assembly: Assemble the battery (e.g., a coin cell) in an argon-filled glove box to prevent moisture and air contamination.
-
Formation Cycles: Perform 1-3 initial charge/discharge cycles at a low C-rate (e.g., C/20) to stabilize the SEI layer.
-
Cycling Protocol:
-
Charge the battery at a constant current (CC) rate (e.g., C/10) until the upper voltage limit is reached.
-
Hold the battery at the constant voltage (CV) until the charging current drops to a specified value (e.g., C/50).
-
Rest the battery for a defined period (e.g., 20 minutes) to allow for equilibration.
-
Discharge the battery at a constant current (CC) rate (e.g., C/10) until the lower voltage limit is reached.
-
Rest the battery for a defined period (e.g., 20 minutes).
-
-
Data Acquisition: Record the charge and discharge capacities for each cycle.
-
Calculation: Coulombic Efficiency (%) = (Discharge Capacity / Charge Capacity) x 100.
Capacity Retention Measurement
Objective: To evaluate the stability of the battery's capacity over a prolonged number of cycles.
Methodology:
-
Follow the same cell assembly and formation cycle procedures as for the CE measurement.
-
Long-Term Cycling: Subject the battery to a consistent charge/discharge cycling protocol (as described in the CE measurement) for a large number of cycles (e.g., 100, 500, or more). The C-rate can be higher (e.g., 1C) to accelerate the aging process.
-
Data Acquisition: Record the discharge capacity at each cycle.
-
Calculation: Capacity Retention (%) = (Discharge Capacity at cycle 'n' / Discharge Capacity at the first cycle) x 100.
Ionic Conductivity Measurement
Objective: To measure the ability of the electrolyte to conduct ions.
Methodology:
-
Electrolyte Preparation: Prepare the electrolyte by dissolving the fluorinated sulfonamide additive and the corresponding salt (e.g., LiPF₆, KPF₆) in a suitable solvent mixture within an argon-filled glove box.
-
Cell Assembly: Use a specialized conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known geometry.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Place the conductivity cell in a temperature-controlled chamber.
-
Connect the cell to an impedance analyzer.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z' vs. -Z'').
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis (Z').
-
-
Calculation: Ionic Conductivity (σ) = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Analysis
Objective: To characterize the electrochemical processes occurring at the electrode-electrolyte interface, particularly the properties of the SEI layer.
Methodology:
-
Cell Assembly: Assemble a three-electrode cell (with a reference electrode) or a two-electrode coin cell.
-
State of Charge (SOC) Control: Bring the cell to a specific SOC (e.g., 50% or 100%) and allow it to rest to reach a stable open-circuit voltage (OCV).
-
EIS Measurement:
-
Connect the cell to a potentiostat with an impedance analysis module.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) around the OCV over a desired frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
The resulting Nyquist plot typically shows one or more semicircles at high to medium frequencies, corresponding to the resistance and capacitance of the SEI layer and the charge-transfer resistance.
-
Fit the impedance data to an equivalent electrical circuit model to quantify the resistance of the SEI (RSEI) and the charge-transfer resistance (Rct).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation of fluorinated sulfonamide additives in battery electrolytes.
Caption: Standard experimental workflow for evaluating battery electrolyte additives.
References
A Comparative Guide to Validating Trifluoromethylation Reactions: ¹⁹F NMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylated molecules, the precise and accurate validation of reaction outcomes is critical. The introduction of a trifluoromethyl (-CF₃) group can significantly alter a molecule's biological and chemical properties, making robust analytical methodologies essential for reaction monitoring, yield determination, and purity assessment. While various techniques are available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a uniquely powerful and direct approach for the analysis of these reactions.
This guide provides an objective comparison of ¹⁹F NMR spectroscopy with common chromatographic alternatives, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of trifluoromethylation reactions. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate analytical method for their needs.
The Power of ¹⁹F NMR in Trifluoromethylation Analysis
¹⁹F NMR spectroscopy is an exceptionally well-suited technique for monitoring trifluoromethylation reactions due to several key advantages inherent to the ¹⁹F nucleus. It possesses a nuclear spin of ½, is 100% naturally abundant, and has a high gyromagnetic ratio, resulting in high sensitivity for NMR detection.[1] A significant benefit is the wide chemical shift range of ¹⁹F, which is considerably larger than that for ¹H NMR, minimizing the likelihood of signal overlap, even in complex reaction mixtures.[1] Furthermore, the absence of naturally occurring organofluorine compounds means there is virtually no background signal, ensuring that any observed resonances are directly attributable to the compounds of interest.[1]
The inherently quantitative nature of NMR allows for the direct determination of reaction conversion and yield by integrating the signals of the starting material and the trifluoromethylated product, often with the use of an internal standard.[2][3]
Comparative Analysis of Analytical Techniques
The choice of analytical method for validating a trifluoromethylation reaction depends on various factors, including the specific requirements of the analysis (e.g., quantitative accuracy, impurity profiling, structural confirmation), the properties of the analyte, and the available instrumentation.
| Feature | ¹⁹F NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field. | Separates compounds based on their differential partitioning between a stationary and a mobile phase. | Separates volatile compounds in the gas phase followed by detection and identification by mass spectrometry. |
| Primary Use | Structural elucidation, quantitative analysis (reaction yield, purity), reaction monitoring. | Purity determination, quantitative analysis, impurity profiling. | Identification and quantification of volatile and semi-volatile compounds. |
| Selectivity | Excellent, due to the wide chemical shift range and lack of background signals. | Good to excellent, dependent on column and mobile phase selection. | Excellent, based on both retention time and mass-to-charge ratio. |
| Sensitivity | Good to excellent, with modern instruments capable of low micromolar detection.[4] | Good to excellent, depending on the detector (e.g., UV, MS). | Excellent, often in the picogram to femtogram range. |
| Quantitative Accuracy | High, with appropriate experimental setup (e.g., internal standard, sufficient relaxation delay).[5] | High, requires calibration with a pure standard of the analyte.[2] | High, requires calibration with a pure standard of the analyte.[2] |
| Sample Preparation | Minimal; often requires only dissolution in a deuterated solvent. | Requires dissolution in a suitable solvent and filtration. May require derivatization for compounds without a chromophore. | Often requires derivatization to increase volatility and thermal stability.[6] |
| Analysis Time | Rapid; a simple 1D spectrum can be acquired in minutes.[7] | Typically 10-30 minutes per sample.[2] | Typically 15-45 minutes per sample.[2] |
| Structural Information | Provides detailed information about the chemical environment of the trifluoromethyl group. | Provides limited structural information (retention time). | Provides molecular weight and fragmentation patterns, aiding in structural elucidation. |
| Limitations | Lower sensitivity compared to MS-based methods for trace analysis. | Co-elution of compounds can occur. Requires a chromophore for UV detection. | Limited to thermally stable and volatile compounds. Derivatization can introduce errors. |
Quantitative Performance Data
| Performance Metric | ¹⁹F NMR Spectroscopy | High-Performance Liquid Chromatography (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | Low micromolar (µM) to millimolar (mM) range.[4][8] | Nanogram (ng) to picogram (pg) per mL range.[9][10] | Picogram (pg) to femtogram (fg) range.[11][12] |
| Limit of Quantification (LOQ) | Low micromolar (µM) to millimolar (mM) range.[4][8] | Nanogram (ng) to picogram (pg) per mL range.[9][10] | Picogram (pg) to femtogram (fg) range.[11][12] |
| Linearity (R²) | > 0.99[13] | > 0.99[10] | > 0.99[11] |
| Precision (RSD) | < 2% (intraday and interday)[5] | < 15%[9] | < 20%[12] |
| Accuracy (Recovery) | Not applicable in the same sense as chromatography; accuracy depends on the purity of the internal standard. | 70-120%[9][12] | 70-120%[12] |
A notable study comparing ¹⁹F-NMR and targeted LC-MS/MS for the analysis of organofluorine compounds in environmental samples found that LC-MS/MS detected a median of only 11.4% of the total organofluorine detected by ¹⁹F-NMR, highlighting the comprehensive nature of ¹⁹F NMR for capturing all fluorinated species.[13][14]
Experimental Protocols
Protocol 1: Quantitative ¹⁹F NMR Spectroscopy for Reaction Monitoring
Objective: To determine the conversion of a starting material to a trifluoromethylated product.
Materials:
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (a stable, fluorinated compound with a chemical shift that does not overlap with the analyte signals, e.g., trifluorotoluene)
-
Reaction mixture aliquot
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard into a vial.
-
Add a known volume or weight of the reaction mixture aliquot to the vial.
-
Add the deuterated solvent to dissolve the mixture completely.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a 1D ¹⁹F NMR spectrum.
-
Crucial Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration. A typical starting point is 20-30 seconds.[5]
-
Pulse Angle: Use a 90° pulse for maximum signal intensity.[5]
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150 is often recommended for quantitative analysis).[2]
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the trifluoromethyl group of the product and a known signal from the starting material (if it contains fluorine) or the internal standard.
-
Calculate the molar ratio of product to starting material or internal standard to determine the reaction conversion or yield.
-
Protocol 2: LC-MS Analysis of a Trifluoromethylation Reaction
Objective: To quantify the amount of trifluoromethylated product in a reaction mixture.
Materials:
-
HPLC or UHPLC system coupled to a mass spectrometer (e.g., triple quadrupole or Q-TOF)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phases (e.g., acetonitrile, water with 0.1% formic acid)
-
Reaction mixture aliquot
-
Pure standard of the trifluoromethylated product
-
Solvent for sample dilution
Procedure:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the quenched aliquot with a suitable solvent to a concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Method Development:
-
Develop a chromatographic method that provides good separation of the product from the starting material and other reaction components.
-
Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the detection of the trifluoromethylated product.
-
-
Calibration:
-
Prepare a series of calibration standards of the pure product at known concentrations.
-
Inject the calibration standards and generate a calibration curve by plotting the peak area against the concentration.
-
-
Sample Analysis:
-
Inject the prepared sample from the reaction mixture.
-
Identify the product peak based on its retention time and mass-to-charge ratio.
-
Quantify the amount of product in the sample by comparing its peak area to the calibration curve.
-
Protocol 3: GC-MS Analysis of a Trifluoromethylation Reaction
Objective: To identify and quantify a volatile trifluoromethylated product.
Materials:
-
Gas chromatograph coupled to a mass spectrometer
-
Appropriate GC column (e.g., non-polar capillary column)
-
Derivatization agent (if necessary)
-
Reaction mixture aliquot
-
Pure standard of the trifluoromethylated product
-
Solvent for sample dilution
Procedure:
-
Sample Preparation:
-
Work up a small aliquot of the reaction mixture (e.g., extraction, drying).
-
If the product is not sufficiently volatile or thermally stable, perform a derivatization reaction (e.g., silylation).[6]
-
Dilute the sample in a suitable solvent.
-
-
Method Development:
-
Develop a GC method with a temperature program that provides good separation of the product peak.
-
Optimize the mass spectrometer parameters for the detection of the product.
-
-
Calibration:
-
Prepare and analyze a series of calibration standards of the pure (and derivatized, if applicable) product.
-
Generate a calibration curve.
-
-
Sample Analysis:
-
Inject the prepared sample.
-
Identify the product based on its retention time and mass spectrum.
-
Quantify the product using the calibration curve.
-
Visualization of Workflows
¹⁹F NMR Validation Workflow
Caption: Workflow for trifluoromethylation validation using ¹⁹F NMR spectroscopy.
Chromatographic Validation Workflow (LC-MS / GC-MS)
Caption: General workflow for trifluoromethylation validation using chromatographic methods.
Conclusion
For the validation of trifluoromethylation reactions, ¹⁹F NMR spectroscopy stands out as a highly efficient, accurate, and direct method. Its key advantages include minimal sample preparation, rapid analysis times, and the ability to provide both structural and quantitative information without the need for extensive calibration with the final product, which may not be readily available in the early stages of research.
While LC-MS and GC-MS offer superior sensitivity for trace analysis and can be invaluable for impurity profiling, they often require more extensive method development, sample preparation, and calibration. The choice of method will ultimately depend on the specific goals of the analysis. However, for routine reaction monitoring and accurate yield determination in trifluoromethylation chemistry, ¹⁹F NMR is often the most practical and informative technique. A comprehensive approach may involve using ¹⁹F NMR for primary reaction validation and employing chromatographic methods for in-depth impurity analysis when required.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. asahilab.co.jp [asahilab.co.jp]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Study of the performance of three LC-MS/MS platforms for analysis of perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of four liquid chromatography–mass spectrometry platforms for the analysis of zeranols in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. [Comparison of the performances of gas chromatography-quadrupole time of flight mass spectrometry and gas chromatography-tandem mass spectrometry in rapid screening and confirmation of 208 pesticide residues in fruits and vegetables] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
Electrochemical Stability of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (TFMSA) Electrolytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of higher energy density in lithium-ion batteries necessitates the development of electrolytes with wide electrochemical stability windows (ESWs), enabling the use of high-voltage cathodes and lithium metal anodes.[1][2] This guide provides a comparative analysis of the electrochemical stability of electrolytes based on 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (TFMSA), also known as N,N-dimethyltrifluoromethanesulfonamide (DMTMSA), against other common and emerging electrolyte systems.
Performance Comparison of Electrolyte Systems
The electrochemical stability of an electrolyte is a critical parameter that dictates the operational voltage range of a battery.[1] The data presented below summarizes the ESW for TFMSA-based electrolytes in comparison to conventional and other advanced electrolyte formulations.
| Electrolyte System | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Total Window (V) | Key Characteristics & Reference |
| TFMSA-based | ||||
| 1 M LiFSI in TFMSA (DMTMSA) | ~4.7 | ~0 | ~4.7 | Enables stable cycling of high-voltage Ni-rich cathodes.[3][4] |
| Conventional Carbonate-based | ||||
| 1 M LiPF₆ in EC/EMC | ~4.5 | ~0.8 | ~3.7 | Standard electrolyte, but prone to oxidation at higher voltages.[2][5] |
| Sulfone-based | ||||
| Sulfone-based electrolytes | up to 5.5 | Variable | up to 5.5 | High oxidative stability but can have issues with viscosity and compatibility with graphite anodes.[2][6] |
| Fluorinated Ether-based | ||||
| Fluorinated Ether electrolytes | up to 5.6 | Variable | up to 5.6 | High oxidative stability.[7] |
| Trifluoroacetamide-based (DES) | ||||
| TFA:LiPF₆ (80:20) | ~4.55 | ~1.25 | ~3.3 | A deep eutectic solvent (DES) with good thermal stability.[8] |
Note: The electrochemical stability window is highly dependent on the experimental conditions, including the choice of electrodes, salt, and measurement technique.
Experimental Protocols
The determination of the electrochemical stability window is crucial for evaluating new electrolyte formulations. A standard and reliable method involves linear sweep voltammetry (LSV) or cyclic voltammetry (CV).
Typical Protocol for Determining Electrochemical Stability Window:
A three-electrode setup is commonly employed for these measurements.
-
Working Electrode: A material that is inert within the expected stability window, such as platinum (Pt), glassy carbon (GC), or stainless steel (SS), is used to assess the intrinsic stability of the electrolyte.
-
Counter and Reference Electrodes: Lithium metal is typically used for both the counter and reference electrodes in lithium-ion battery research, providing a stable potential reference (0 V vs. Li/Li⁺).
-
Electrolyte: The electrolyte to be tested, for instance, 1 M lithium bis(fluorosulfonyl)imide (LiFSI) in TFMSA (DMTMSA).
-
Procedure:
-
Anodic Stability: Linear sweep voltammetry is performed by scanning the potential of the working electrode from the open-circuit potential (OCP) to a higher potential at a slow scan rate (e.g., 1 mV/s). The potential at which a significant and sustained increase in current is observed is defined as the anodic stability limit. This current indicates the onset of electrolyte oxidation.
-
Cathodic Stability: A similar linear sweep is performed from the OCP to a lower potential to determine the cathodic stability limit, where the current increase signifies electrolyte reduction. For electrolytes intended for use with lithium metal anodes, compatibility and stable plating/stripping of lithium down to 0 V vs. Li/Li⁺ is a key indicator of sufficient cathodic stability.
-
Logical Workflow for Electrolyte Stability Evaluation
The following diagram illustrates a typical workflow for the evaluation of a new electrolyte's electrochemical stability.
Caption: A flowchart illustrating the key steps in the experimental determination and evaluation of an electrolyte's electrochemical stability window.
References
- 1. valipod.com [valipod.com]
- 2. Review on the Electrolytes of High Voltage Lithium Ion Battery [yacooscience.com]
- 3. li.mit.edu [li.mit.edu]
- 4. LiFSI/DMTMSA Electrolyte Suppresses Stress-Corrosion of 4.7Volt NMC Cathodes and Enables Practical Li Batteries | MIT Technology Licensing Office [tlo.mit.edu]
- 5. energy.gov [energy.gov]
- 6. energy.gov [energy.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. boa.unimib.it [boa.unimib.it]
A Comparative Guide to Electrophilic Trifluoromethylating Agents: 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide vs. Togni's Reagents
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (-CF3) group into molecular scaffolds is a cornerstone of modern chemistry. This powerful functional group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. The choice of the trifluoromethylating agent is therefore a critical decision in synthetic design. This guide provides a detailed comparison of two prominent classes of electrophilic trifluoromethylating reagents: 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (often referred to as Shibata's reagent) and the well-established Togni's reagents.
This publication aims to provide an objective, data-driven comparison to assist researchers in selecting the optimal reagent for their specific synthetic needs. We will delve into their reactivity profiles with common nucleophiles, supported by experimental data, and provide detailed protocols for key transformations.
At a Glance: Reagent Overview
This compound is a sulfonylamide-based electrophilic trifluoromethylating agent. It is recognized for its stability and serves as a versatile source of the trifluoromethyl group.[1][2]
Togni's reagents are a class of hypervalent iodine(III) compounds that have become widely adopted for electrophilic trifluoromethylation.[1][2][3] They are known for their broad substrate scope and reactivity towards a variety of nucleophiles.[1][3][4] Two of the most common variants are Togni Reagent I and Togni Reagent II.
Performance Benchmarking: A Quantitative Comparison
To provide a clear and objective comparison, the following tables summarize the performance of this compound and Togni's reagents in the trifluoromethylation of two common classes of nucleophiles: β-ketoesters and thiols.
Trifluoromethylation of β-Ketoesters
The trifluoromethylation of β-ketoesters is a fundamental carbon-carbon bond-forming reaction. Both reagent classes have demonstrated efficacy in this transformation.
| Substrate | Reagent | Product | Yield (%) | Reference |
| Methyl 1-indanone-2-carboxylate | This compound | Methyl 2-trifluoromethyl-1-indanone-2-carboxylate | 52-92 | [1] |
| Indanone-derived β-ketoester | Togni's Reagent | α-Trifluoromethylated β-ketoester | 42-67 | [1][3] |
| Tetralone-derived β-ketoester | Togni's Reagent | α-Trifluoromethylated β-ketoester | 42-67 | [1][3] |
Key Observation: For the trifluoromethylation of β-ketoesters, this compound has been reported to provide a higher yield range compared to Togni's reagent under the conditions cited in the literature.
S-Trifluoromethylation of Thiols
The synthesis of trifluoromethyl thioethers is of significant interest in medicinal and agricultural chemistry. Togni's reagents are well-established for this transformation. While direct, quantitative data for a broad range of thiols with this compound is less prevalent in the reviewed literature, the available information on related sulfur nucleophiles provides some insight.
| Substrate | Reagent | Product | Yield (%) | Reference |
| Aromatic and Aliphatic Thiols | Togni's Reagent | Aryl/Alkyl Trifluoromethyl Sulfide | 51-99 | [1][3] |
| Sodium p-nitrothiophenolate | Diaryl(trifluoromethyl)sulfonium salt* | p-Nitrophenyl Trifluoromethyl Sulfide | 65 | [1][3] |
| Thiophenols | Trifluoromethyl phenyl sulfone** | Aryl Trifluoromethyl Sulfide | Good to Excellent | [5] |
*Note: This is a different class of sulfonium-based reagent, included for comparative context of S-trifluoromethylation by sulfur-based reagents. **Note: This is a sulfone-based reagent, not the sulfonamide, but provides relevant data on S-trifluoromethylation by a related class of compound.
Key Observation: Togni's reagents are highly effective for the S-trifluoromethylation of a wide variety of thiols, offering a broad range of high yields. While specific data for this compound in this application is limited in the reviewed literature, related sulfur-based reagents show good efficacy.
Reaction Mechanisms and Experimental Workflows
The general mechanism for electrophilic trifluoromethylation involves the attack of a nucleophile on the electrophilic trifluoromethyl source. However, the specific pathway can vary and may involve radical intermediates, particularly with Togni's reagents.
General Reaction Pathway
Caption: Generalized workflow for electrophilic trifluoromethylation.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these reagents. Below are representative protocols for the trifluoromethylation of a β-ketoester and a thiol.
Protocol 1: Trifluoromethylation of a β-Ketoester with Togni's Reagent
This procedure is adapted from literature describing the trifluoromethylation of indanone-derived β-ketoesters.[1][3]
Materials:
-
Indanone-derived β-ketoester (1.0 equiv)
-
Togni's Reagent (1.1-1.5 equiv)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dichloromethane, CH₂Cl₂)
Procedure:
-
To a stirred solution of the β-ketoester and phase-transfer catalyst in dichloromethane, add the base.
-
Add Togni's reagent portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: S-Trifluoromethylation of a Thiol with Togni's Reagent
This protocol is a general procedure based on reported S-trifluoromethylations.[1][3]
Materials:
-
Thiol (1.0 equiv)
-
Togni's Reagent (1.1 equiv)
-
Solvent (e.g., Dichloromethane, CH₂Cl₂)
Procedure:
-
Dissolve the thiol in dichloromethane in a reaction vessel.
-
Add Togni's reagent to the solution at room temperature. The reaction is often rapid.
-
Stir the mixture for a short period (e.g., 15-30 minutes) and monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the desired trifluoromethyl sulfide.
Logical Relationship of Reagent Choice
Caption: Decision-making flowchart for reagent selection.
Conclusion
Both this compound and Togni's reagents are valuable tools for the electrophilic introduction of the trifluoromethyl group. The choice between them will depend on the specific substrate and desired reaction outcome.
-
For the trifluoromethylation of β-ketoesters , this compound may offer an advantage in terms of yield.
-
For the S-trifluoromethylation of thiols , Togni's reagents are a well-documented and highly effective choice with a broad substrate scope.
Researchers are encouraged to consider the specific context of their synthetic challenges and consult the primary literature when making a final decision on reagent selection. This guide provides a foundational comparison to aid in this critical step of the experimental design process.
References
- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. sioc.cas.cn [sioc.cas.cn]
Efficacy of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide in late-stage functionalization
An Objective Analysis of N-Aryltrifluoromethanesulfonimides, Togni Reagents, and Umemoto Reagents in the Synthesis of Biologically Relevant Molecules.
For Researchers, Scientists, and Drug Development Professionals.
The introduction of a trifluoromethyl (–CF3) group into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. Late-stage functionalization (LSF), the modification of complex molecules at a late point in their synthesis, provides a powerful strategy for the rapid generation of analog libraries and the optimization of drug candidates. This guide offers a comparative analysis of a novel class of trifluoromethylating agents, N-aryltrifluoromethanesulfonimides, alongside the well-established Togni and Umemoto reagents, with a focus on their application in the late-stage trifluoromethylation of heterocycles.
It is important to note that initial investigations into the efficacy of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (TFDMSA) for this purpose found no evidence in the current scientific literature of its use as a trifluoromethylating agent. Instead, research indicates its primary application is as a specialized solvent in battery technology. Therefore, this guide will focus on its structurally related and reactive counterparts, the N-aryltrifluoromethanesulfonimides.
Performance Comparison of Trifluoromethylating Reagents
The selection of an appropriate trifluoromethylating reagent is critical and depends on the specific substrate, desired reaction conditions, and tolerance of other functional groups. The following tables summarize the performance of N-aryltrifluoromethanesulfonimides, Togni Reagent II, and an Umemoto-type reagent in the trifluoromethylation of common heterocyclic scaffolds.
| Reagent Class | Reagent Example | Substrate | Product | Yield (%) | Reaction Conditions |
| N-Aryltrifluoromethanesulfonimide | N-(4-cyanophenyl)trifluoromethanesulfonimide | Caffeine | 8-(trifluoromethyl)caffeine | 87 | Substrate (1 equiv), Reagent (1.5 equiv), MeCN, 456 nm light, 30 min |
| Togni Reagent | Togni Reagent II | Indole | 3-(trifluoromethyl)indole | 75 | Indole (1 equiv), Togni Reagent II (3 equiv), K₂CO₃, DMF, 12 h |
| Umemoto Reagent | S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate | Pyrrole | 2-(trifluoromethyl)pyrrole | 87 | Pyrrole (1 equiv), Umemoto Reagent (1.1 equiv), MeCN, rt |
Table 1: Comparison of Trifluoromethylating Reagent Efficacy on Heterocyclic Substrates.
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the trifluoromethylation of heterocyclic compounds using each class of reagent.
Protocol 1: Photocatalytic Trifluoromethylation using N-(4-cyanophenyl)trifluoromethanesulfonimide
This protocol is adapted from the work of Torti, Protti, and Fagnoni, which highlights a catalyst-free approach.[1][2]
Procedure:
-
In a suitable reaction vessel, dissolve the heterocyclic substrate (e.g., caffeine, 1.0 equiv) in acetonitrile (MeCN).
-
Add N-(4-cyanophenyl)trifluoromethanesulfonimide (1.5 equiv).
-
Irradiate the reaction mixture with a 456 nm light source with stirring for 30 minutes at room temperature.
-
Upon completion, the reaction mixture is concentrated, and the product is purified by standard chromatographic techniques.
Protocol 2: Electrophilic Trifluoromethylation using Togni Reagent II
This protocol is a general procedure for the trifluoromethylation of indoles.[3]
Procedure:
-
To a solution of indole (1.0 equiv) in dimethylformamide (DMF), add Togni Reagent II (3.0 equiv) and potassium carbonate (K₂CO₃).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Protocol 3: Electrophilic Trifluoromethylation using an Umemoto Reagent
This protocol describes a typical procedure for the trifluoromethylation of pyrrole.[4]
Procedure:
-
Dissolve pyrrole (1.0 equiv) in acetonitrile (MeCN).
-
Add S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (1.1 equiv) to the solution.
-
Stir the reaction at room temperature and monitor for completion.
-
Once the starting material is consumed, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography.
Reaction Mechanisms and Workflows
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams illustrate the proposed pathways for each class of trifluoromethylating agent.
N-Aryltrifluoromethanesulfonimides: A Radical Pathway
N-Aryltrifluoromethanesulfonimides operate via a photoinduced radical mechanism. Upon irradiation with visible light, the reagent undergoes homolytic cleavage to generate a trifluoromethyl radical (•CF₃), which then adds to the (hetero)aromatic substrate.[1][2]
Caption: Proposed radical mechanism for trifluoromethylation using N-aryltrifluoromethanesulfonimides.
Togni Reagents: Electrophilic Trifluoromethylation
Togni reagents are hypervalent iodine compounds that act as electrophilic sources of the trifluoromethyl group. The reaction typically proceeds through a ligand exchange followed by reductive elimination, often catalyzed by a metal such as copper.[5]
Caption: Simplified electrophilic trifluoromethylation pathway with Togni reagents.
Umemoto Reagents: Electrophilic Trifluoromethylation via Sulfonium Salts
Umemoto reagents are electrophilic trifluoromethylating agents based on sulfonium salts. The reaction mechanism is believed to involve a direct nucleophilic attack of the substrate on the electrophilic trifluoromethyl group, leading to the displacement of a dibenzothiophene leaving group.[6]
Caption: Proposed SN2-type mechanism for trifluoromethylation with Umemoto reagents.
Conclusion
The choice of a trifluoromethylating reagent for late-stage functionalization is a critical decision in the design of a synthetic route. While the initially investigated this compound did not show applicability in this context, the structurally related N-aryltrifluoromethanesulfonimides have emerged as promising reagents, particularly for photocatalytic, catalyst-free trifluoromethylations.
-
N-Aryltrifluoromethanesulfonimides offer a mild, light-induced radical pathway, avoiding the need for metal catalysts and harsh oxidants. This makes them particularly attractive for complex substrates with sensitive functional groups.
-
Togni reagents are highly effective electrophilic trifluoromethylating agents with a broad substrate scope, although they can be explosive under certain conditions and often require a catalyst.[2]
-
Umemoto reagents are also powerful electrophilic reagents that are generally stable and highly reactive, providing a reliable method for the trifluoromethylation of a wide range of nucleophiles.[7]
Ultimately, the optimal reagent will depend on the specific synthetic challenge. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their late-stage functionalization endeavors.
References
- 1. N-Aryltrifluoromethanesulfonimides as new trifluoromethylating agents for the (photo)catalyst-free functionalization of (hetero)aromatics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Togni Reagent II - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Togni reagent II - Wikipedia [en.wikipedia.org]
- 6. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Fluorosulfonamide-Based Electrolyte Additives for Enhanced Battery Cycle Life
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide and its close structural analogs as electrolyte additives to enhance battery cycle life. Due to the limited direct research on this compound as a low-concentration additive, this guide focuses on the performance of the closely related and more extensively studied compound, N,N-dimethyl fluorosulfonamide (also known as dimethyl sulfamoyl fluoride, DMSF). The performance of this compound is compared with that of a baseline electrolyte and the well-established additive, fluoroethylene carbonate (FEC).
The primary function of these additives is to participate in the formation of a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. A robust and stable interphase is crucial for preventing continuous electrolyte decomposition, minimizing the loss of active lithium, and ultimately extending the cycle life of lithium-ion batteries.
Quantitative Performance Data
The following table summarizes the key performance metrics of electrolytes containing fluorosulfonamide-type additives compared to a standard electrolyte and one with a conventional additive. It is important to note that direct comparative data for this compound in lithium-ion batteries is scarce; therefore, data for the structurally similar DMSF in potassium-ion batteries (KIBs) is presented to illustrate the potential benefits of this class of compounds.
| Electrolyte System | Battery Chemistry | Key Performance Metric | Value | Reference |
| Baseline (KPF6 in EC:DEC) | Graphite | K2Mn[Fe(CN)6] (KIB) | Capacity Retention after 500 cycles | |
| 10 wt% DMSF in KPF6/EC:DEC | Graphite | K2Mn[Fe(CN)6] (KIB) | Capacity Retention after 500 cycles | |
| Optimized (KFSA-KPF6) + 10 wt% DMSF | Graphite | K2Mn[Fe(CN)6] (KIB) | Capacity Retention after 500 cycles | |
| Baseline (LiPF6 in EC:EMC) | NMC-Si Full Cell (LIB) | Cycle Life | Not specified, used as control | |
| FEC-rich (T0F4) in LiPF6/EC:EMC | NMC-Si Full Cell (LIB) | Relative Cycle Life | 1x | |
| Optimized TTMSP/FEC (T1F3) | NMC-Si Full Cell (LIB) | Relative Cycle Life | 2x |
EC: Ethylene Carbonate, DEC: Diethyl Carbonate, DMSF: Dimethyl Sulfamoyl Fluoride, KPF6: Potassium Hexafluorophosphate, KFSA: Potassium Bis(fluorosulfonyl)amide, NMC: Nickel Manganese Cobalt Oxide, Si: Silicon, TTMSP: Tris(trimethylsilyl) Phosphite, FEC: Fluoroethylene Carbonate.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of battery electrolyte additives.
1. Battery Cycle Life Testing
-
Cell Assembly: Pouch or coin cells (e.g., 2032-type) are assembled in an argon-filled glovebox with moisture and oxygen levels below 0.5 ppm. The cell consists of the anode (e.g., graphite or silicon-graphite composite), a separator (e.g., microporous polyethylene), and the cathode (e.g., LiNi0.5Mn0.3Co0.2O2 - NMC532) with the electrolyte under investigation.
-
Formation Cycles: Before extensive cycling, cells undergo a formation process, which typically consists of 2-3 cycles at a low C-rate (e.g., C/20 or C/10) within a specified voltage range (e.g., 3.0-4.2 V). This step is crucial for the initial formation of a stable SEI layer.
-
Cycling Conditions: Long-term cycling is performed at a constant temperature (e.g., 25 °C or 45 °C) using a battery cycler. The cells are charged and discharged at a specified C-rate (e.g., C/2 or 1C) between the designated voltage limits.
-
Data Collection: The discharge capacity of each cycle is recorded. The capacity retention is calculated as the percentage of the initial discharge capacity remaining after a specific number of cycles. Coulombic efficiency, the ratio of discharge capacity to charge capacity for each cycle, is also monitored.
2. Electrochemical Impedance Spectroscopy (EIS)
-
Purpose: EIS is used to investigate the impedance characteristics of the battery, providing insights into the resistance of the SEI layer and the charge transfer resistance at the electrode-electrolyte interface.
-
Procedure: EIS measurements are conducted at various stages of cycling (e.g., after formation and after a set number of cycles). The cell is brought to a specific state of charge (e.g., 50% SOC) and allowed to rest to reach a stable open-circuit voltage. A small AC voltage perturbation (e.g., 5-10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analysis: The resulting impedance data is plotted on a Nyquist plot and can be fitted to an equivalent circuit model to quantify the different resistance components of the cell.
3. X-ray Photoelectron Spectroscopy (XPS)
-
Purpose: XPS is a surface-sensitive technique used to analyze the chemical composition of the SEI and CEI layers formed on the electrodes.
-
Procedure: After cycling, the cells are disassembled in a glovebox. The electrodes are carefully rinsed with a solvent (e.g., dimethyl carbonate) to remove residual electrolyte and then dried. The samples are transferred to the XPS chamber under an inert atmosphere to prevent surface contamination.
-
Analysis: By analyzing the binding energies of the core-level electrons of different elements (e.g., C 1s, O 1s, F 1s, S 2p, N 1s), the chemical species present on the electrode surface can be identified. Depth profiling, using an ion beam to etch the surface, can provide information about the composition at different depths of the interphase.
Visualizations
Logical Workflow for Assessing Electrolyte Additives
Comparative analysis of SEI layer composition with different fluorinated additives
For Researchers, Scientists, and Drug Development Professionals
The composition of the Solid Electrolyte Interphase (SEI) layer is a critical determinant of the performance, safety, and lifespan of lithium-ion batteries. Fluorinated additives are widely employed to engineer a more stable and robust SEI. This guide provides a comparative analysis of the SEI layer composition when using three common fluorinated additives: Fluoroethylene Carbonate (FEC), Vinylene Carbonate (VC), and Lithium Difluorophosphate (LiDFP). The information presented is collated from various experimental studies to provide a comprehensive overview for researchers in the field.
Comparative Analysis of SEI Composition
The introduction of fluorinated additives into the electrolyte significantly alters the chemical makeup of the SEI layer. The primary role of these additives is to be preferentially reduced on the anode surface, forming a stable passivation layer that prevents further electrolyte decomposition. A key feature of the SEI formed with fluorinated additives is the enrichment of lithium fluoride (LiF), which is known for its high chemical stability and low solubility in the electrolyte.
Below is a summary of the quantitative analysis of SEI composition with different fluorinated additives, primarily derived from X-ray Photoelectron Spectroscopy (XPS) data. It is important to note that the exact atomic concentrations can vary depending on the specific battery chemistry, cycling conditions, and the analytical depth of the XPS measurement.
Table 1: Comparative Atomic Concentration of Key Elements in the SEI Layer with Different Fluorinated Additives (Based on XPS Analysis)
| Additive | Predominant Fluorine Species | Predominant Carbon Species | Predominant Oxygen Species | Key Inorganic Components | Key Organic/Polymeric Components |
| None (Standard Electrolyte) | LiₓPFy, LiₓPOyFz | Lithium Alkyl Carbonates (ROCO₂Li), Li₂CO₃ | Li₂CO₃, ROLi | LiF, Li₂CO₃, Li₂O | Poly(ethylene oxide) (PEO)-like species |
| Fluoroethylene Carbonate (FEC) | LiF | Poly(FEC), Li₂CO₃, ROLi | Li₂CO₃, P=O | High LiF content , Li₂CO₃ | Cross-linked Poly(ethylene oxide) (PEO)-type polymers, Poly(FEC)[1] |
| Vinylene Carbonate (VC) | LiF, LiₓPFy | Poly(VC) , Li₂CO₃, ROLi | Li₂CO₃, P=O | Lower LiF content compared to FEC[2] | Poly(VC) , PEO-like species |
| Lithium Difluorophosphate (LiDFP) | LiF , P-F bonds | Li₂CO₃, ROLi | P-O, P=O bonds, Li₂CO₃ | High LiF content , LiₓPOyFz | - |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate characterization and comparison of SEI layers. Below are generalized protocols for the key analytical techniques used to probe the SEI composition.
X-ray Photoelectron Spectroscopy (XPS) for SEI Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
-
Sample Preparation:
-
Cycle the cells with the respective electrolyte and additive for a predetermined number of cycles.
-
Disassemble the cells in an argon-filled glovebox to prevent atmospheric contamination.
-
Gently rinse the harvested anode with a high-purity, volatile solvent (e.g., dimethyl carbonate - DMC) to remove residual electrolyte. The rinsing procedure should be standardized to ensure comparability.
-
Transfer the anode to the XPS chamber using an air-tight transfer vessel to avoid exposure to air and moisture.
-
-
Data Acquisition:
-
X-ray Source: Use a monochromatic Al Kα X-ray source (1486.6 eV). For deeper analysis, a higher energy source like Ag Lα (2984.3 eV) can be employed.
-
Analysis Area: Define a consistent analysis area on the electrode surface.
-
Survey Scan: Acquire a wide energy range survey spectrum (0-1200 eV) to identify all present elements.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, P 2p, Li 1s).
-
Charge Neutralization: Use a low-energy electron flood gun to compensate for surface charging.
-
Depth Profiling (Optional): Use an argon ion beam (e.g., 500-2000 eV) to sputter away the surface layers and analyze the underlying composition. The sputtering rate should be calibrated.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the C-C/C-H peak in the C 1s spectrum to 284.8 eV.
-
Perform peak fitting on the high-resolution spectra to identify different chemical species.
-
Calculate the atomic concentrations of the elements from the peak areas using appropriate relative sensitivity factors (RSFs).
-
Fourier-Transform Infrared Spectroscopy (FTIR) for SEI Analysis
FTIR spectroscopy is used to identify the functional groups of the molecular components within the SEI layer.
-
Sample Preparation:
-
Follow the same cell cycling and anode harvesting procedure as for XPS.
-
The anode can be analyzed directly or the SEI components can be extracted using a suitable solvent for transmission measurements. For direct analysis, Attenuated Total Reflectance (ATR)-FTIR is commonly used.
-
-
Data Acquisition (ATR-FTIR):
-
Press the harvested anode firmly against the ATR crystal (e.g., Ge, ZnSe).
-
Acquire the spectrum in the mid-infrared range (typically 4000-600 cm⁻¹).
-
Collect a background spectrum of the clean ATR crystal before measuring the sample.
-
Average multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to known SEI components (e.g., C=O stretching in carbonates, P-O and P-F vibrations from salt decomposition products, C-F vibrations from fluorinated species).
-
Compare the spectra from different additives to identify variations in the organic and inorganic composition of the SEI.
-
Visualizing SEI Formation and Analysis Workflow
The following diagrams, generated using the DOT language, illustrate the conceptual pathways of SEI formation with different fluorinated additives and a typical experimental workflow for SEI characterization.
Caption: SEI Formation with Fluorinated Additives
Caption: Experimental Workflow for SEI Analysis
References
Safety Operating Guide
Proper Disposal of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides comprehensive procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
Hazard Identification and Immediate Safety Precautions
Before handling this compound, it is crucial to be aware of its hazards. This chemical is a flammable liquid and vapor, causes skin irritation and serious eye irritation, and may be harmful if swallowed or in contact with skin.
Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.
| Personal Protective Equipment (PPE) for Handling |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Waste Collection and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[1]
Operational Steps:
-
Designate a Waste Container: Obtain a clean, dry, and properly labeled hazardous waste container made of a material compatible with this compound.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2] Do not use abbreviations or chemical formulas.[2]
-
Segregation: This waste stream should be segregated from other incompatible waste types. Specifically, keep it separate from:
-
Collection: Collect the waste this compound in the designated container. Avoid mixing it with other solvents or waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Storage of Hazardous Waste
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup for disposal.[3]
Storage Guidelines:
-
Container Integrity: Keep the waste container tightly sealed except when adding waste.[2]
-
Location: Store the container in a designated SAA, such as a chemical fume hood or a designated cabinet.[3] The storage area should be cool and well-ventilated.[4]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from reaching the environment.[2]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[5]
Disposal Procedure
The primary disposal route for this compound is through an approved hazardous waste disposal facility.
Step-by-Step Disposal Plan:
-
Full Container: Once the hazardous waste container is full, securely close the lid.
-
Request Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Documentation: Complete any required waste disposal forms or tags provided by your EHS office.
-
Handover: Transfer the waste container to authorized EHS personnel for transport to an approved waste disposal plant.[3][4]
Empty Container Disposal
Empty containers that held this compound must also be managed properly.
Procedure for Empty Containers:
-
Rinsing: Triple-rinse the empty container with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[2][6]
-
Drying: Allow the rinsed container to air dry completely.[6]
-
Defacing Labels: Remove or deface all labels on the container.[6]
-
Final Disposal: Once clean and unlabeled, the container can typically be disposed of in the regular trash or recycled according to your institution's policies.[6]
Experimental Protocols and Data
This section provides a summary of the key hazard classifications for this compound.
| Hazard Class | GHS Hazard Code | Description |
| Flammable liquids | H226 | Flammable liquid and vapor |
| Skin corrosion/irritation | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
| Acute toxicity, oral (Harmful) | H302 | Harmful if swallowed |
| Acute toxicity, dermal (Harmful) | H312 | Harmful in contact with skin |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
Personal protective equipment for handling 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (CAS Number: 28048-17-1). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE) and Safety Data
Proper personal protective equipment is the first line of defense when handling this compound. The following table summarizes the required PPE and available safety data.
| Parameter | Recommendation/Data | Source Citation(s) |
| CAS Number | 28048-17-1 | [1][2][3][4][5] |
| Molecular Formula | C3H6F3NO2S | [1][6] |
| Hazards | Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May be harmful if swallowed. | [2][6][7] |
| Occupational Exposure Limits (OELs) | No specific Occupational Exposure Limits (e.g., PEL, TLV) have been established for this compound. It is recommended to handle it in a well-ventilated area or with local exhaust ventilation to minimize exposure. | |
| Eye and Face Protection | Wear chemical safety goggles and a face shield. | [2][7] |
| Skin Protection | Wear a flame-retardant laboratory coat and appropriate chemical-resistant gloves. Ensure gloves are inspected before use. | [2][7] |
| Hand Protection | Chemical-resistant gloves are required. However, specific breakthrough time data for this compound is not publicly available for common glove materials such as nitrile, neoprene, or butyl rubber. It is crucial to select gloves based on the manufacturer's general chemical resistance guides and to replace them immediately after any splash or sign of degradation. Double gloving may be a prudent measure. | [2][7] |
| Respiratory Protection | If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. | [8] |
Operational Plan for Handling
A systematic approach is essential for the safe handling of this compound.
Preparation and Engineering Controls:
-
Ventilation: Always handle this chemical in a certified chemical fume hood to minimize inhalation exposure.
-
Ignition Sources: As the substance is flammable, ensure that no open flames, hot surfaces, or spark-producing equipment are in the vicinity.[2] Use explosion-proof electrical and lighting equipment.[2]
-
Static Discharge: Take precautionary measures against static discharge by grounding all containers and equipment.[2]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher suitable for flammable liquids (e.g., dry chemical or carbon dioxide) are readily accessible.
Handling Procedure:
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Inspect Container: Check the container for any damage or leaks before opening.
-
Dispensing: When transferring the liquid, use non-sparking tools and techniques to minimize splashing and the generation of aerosols.[2]
-
Keep Container Closed: Keep the container tightly closed when not in use to prevent the escape of vapors.[2]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.
-
After Handling: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Remove and launder contaminated clothing before reuse.[7]
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste, including unused chemical and any materials that have come into contact with it (e.g., gloves, absorbent pads, and contaminated labware), in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal Method:
-
Contaminated PPE:
-
Contaminated gloves and disposable lab coats should be placed in the designated hazardous waste container.
-
Contaminated reusable clothing must be professionally decontaminated before being laundered.[7]
-
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill:
-
Evacuate the area and eliminate all ignition sources.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ventilate the area.
-
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. web.uri.edu [web.uri.edu]
- 3. fishersci.com [fishersci.com]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. cdn.mscdirect.com [cdn.mscdirect.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. usascientific.com [usascientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
